(4-Chloronaphthalen-1-yl)boronic acid
Description
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHWNQAUHGAUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668516 | |
| Record name | (4-Chloronaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147102-97-4 | |
| Record name | (4-Chloronaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloronaphthalen-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Chloronaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Chloronaphthalen-1-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details a plausible and robust synthetic protocol, presents relevant data in a structured format, and includes visualizations of the synthetic workflow and the catalytic cycle of its primary application, the Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is an important synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful and versatile method for the synthesis of biaryls and other conjugated systems, which are common motifs in pharmacologically active compounds and functional materials. The strategic placement of the chloro and boronic acid functionalities on the naphthalene scaffold allows for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of complex molecular architectures.
Synthetic Approach: Lithiation and Borylation
The synthesis of this compound can be effectively achieved through a halogen-lithium exchange reaction followed by borylation. This method offers good regioselectivity and is a common strategy for the preparation of aryl boronic acids from haloaromatic precursors. The proposed starting material is 1,4-dichloronaphthalene. The greater reactivity of the chlorine atom at the 1-position (α-position) of the naphthalene ring towards lithiation compared to the 4-position (β-position) is the basis for the regioselectivity of this approach.
Proposed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of aryl boronic acids via lithiation.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Standard laboratory glassware for work-up and purification
Reagents:
-
1,4-Dichloronaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is charged with 1,4-dichloronaphthalene (1.0 eq). Anhydrous THF is added to dissolve the starting material under a positive pressure of nitrogen.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes (1.05 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours to ensure complete halogen-lithium exchange.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The addition should be slow enough to keep the internal temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for another 2 hours and then allowed to warm slowly to room temperature overnight.
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl solution at 0 °C. The mixture is stirred vigorously for 30-60 minutes to hydrolyze the boronate ester to the corresponding boronic acid.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of water and an organic solvent like ethanol or acetone) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis. The yield is an estimated range based on similar transformations reported in the chemical literature.
| Parameter | Value |
| Starting Material | 1,4-Dichloronaphthalene |
| Key Reagents | n-Butyllithium, Triisopropyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | Approximately 12-16 hours |
| Typical Molar Ratios | 1,4-Dichloronaphthalene: 1.0 eq |
| n-Butyllithium: 1.05 eq | |
| Triisopropyl borate: 1.2 eq | |
| Estimated Yield | 60-80% |
| Purification Method | Recrystallization or Chromatography |
Visualization of Workflow and Reaction Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Application in Suzuki-Miyaura Coupling: Catalytic Cycle
This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the generally accepted catalytic cycle for this transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound via a lithiation-borylation sequence is a reliable and effective method for accessing this versatile building block. The protocol outlined in this guide provides a solid foundation for researchers to produce this compound in a laboratory setting. Its subsequent use in Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel molecules with potential applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is crucial for achieving high yields and purity.
1H NMR spectral data of (4-Chloronaphthalen-1-yl)boronic acid
This technical guide aims to provide a comprehensive overview of the expected ¹H NMR characteristics of (4-Chloronaphthalen-1-yl)boronic acid based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. It also outlines a standard experimental protocol for acquiring such data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent, making their observation challenging.
Based on the structure, the following proton environments are present and are predicted to have the chemical shifts as detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.7 | Doublet | 7-9 |
| H-3 | 7.3 - 7.5 | Triplet | 7-9 |
| H-5 | 8.0 - 8.2 | Doublet | 7-9 |
| H-6 | 7.6 - 7.8 | Triplet | 7-9 |
| H-7 | 7.5 - 7.7 | Triplet | 7-9 |
| H-8 | 8.1 - 8.3 | Doublet | 7-9 |
| B(OH)₂ | 5.0 - 9.0 | Broad Singlet | N/A |
Note: These are predicted values and may vary depending on the solvent used and the concentration of the sample. The presence of the chloro and boronic acid groups will influence the precise chemical shifts of the aromatic protons due to their electronic effects.
Experimental Protocol for ¹H NMR Spectroscopy of Arylboronic Acids
The following provides a generalized, yet detailed, methodology for the acquisition of a ¹H NMR spectrum for an arylboronic acid such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent. Common choices for arylboronic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred as it can help to better resolve the B(OH)₂ protons.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. Mild heating may be required for sparingly soluble compounds.
2. NMR Instrument Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed on the sample to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
Reference: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
The spectrum should be phased and baseline corrected.
-
Integrate the signals to determine the relative number of protons for each resonance.
Logical Workflow for NMR Analysis
The process of analyzing the ¹H NMR spectrum of a synthesized arylboronic acid can be visualized as a logical workflow.
Caption: Workflow for the synthesis, NMR data acquisition, and structural confirmation of this compound.
Considerations for Boronic Acids
Arylboronic acids are known to form cyclic anhydrides (boroxines) upon dehydration. This can lead to the presence of additional signals in the ¹H NMR spectrum, complicating the analysis. To minimize boroxine formation, it is crucial to use dry solvents and handle the sample under an inert atmosphere where possible. If boroxine formation is suspected, the addition of a small amount of D₂O to the NMR tube can hydrolyze the boroxine back to the boronic acid, leading to a cleaner spectrum.
Due to the lack of a definitive, published ¹H NMR spectrum for this compound, the information provided herein is based on established principles of NMR spectroscopy and data from analogous compounds. Researchers are advised to acquire their own high-resolution ¹H NMR data for this compound for unambiguous structural confirmation.
Physical and chemical properties of (4-Chloronaphthalen-1-yl)boronic acid
An In-depth Technical Guide to (4-Chloronaphthalen-1-yl)boronic acid
This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers key data, experimental considerations, and safety protocols.
Introduction to Boronic Acids
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are exceptionally versatile intermediates in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Their unique electronic structure, featuring a vacant p-orbital on the boron atom, makes them Lewis acids and enables a wide range of chemical transformations.[1] In the pharmaceutical industry, boronic acid derivatives are of increasing interest as therapeutic agents due to their ability to act as enzyme inhibitors.[2] A notable example is Velcade® (bortezomib), a proteasome inhibitor used in cancer therapy.[2]
This compound: Core Properties
This compound is a synthetic building block used in the creation of more complex molecules. Its naphthalene core and reactive boronic acid group make it a valuable reagent in medicinal chemistry and materials science.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BClO₂ | [3][4][5] |
| Molecular Weight | 206.43 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Boiling Point | No data available | [7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6][7] |
Chemical and Spectroscopic Properties
The chemical identifiers and reactivity information are crucial for experimental design and data interpretation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 147102-97-4 | [3][4][6] |
| Synonyms | 4-chloro-1-naphthylboronic acid | [6] |
| InChI Key | PIHWNQAUHGAUGC-UHFFFAOYSA-N | [3][6] |
| Purity | Typically ≥97% | [6] |
Reactivity and Applications
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the naphthalene core of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds. These structures are common motifs in pharmaceuticals and functional materials.
Boronic acids can also participate in other reactions, including:
-
Copper-mediated C-O and C-N cross-coupling.[8]
-
Rhodium-catalyzed additions to alkenes and carbonyls.[1]
-
Ruthenium-catalyzed direct arylation.[8]
Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific, detailed synthesis protocol for a particular derivative using this compound is not provided in the search results, a general experimental workflow for a Suzuki-Miyaura coupling can be outlined.
General Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere Setup: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst. This is typically achieved using Schlenk line techniques.
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add an appropriate solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. The reaction temperature and time will vary depending on the specific substrates (typically ranging from 60°C to 110°C for several hours).
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified, typically by column chromatography on silica gel.
Safety and Handling
This compound is classified as hazardous. Proper handling is essential to ensure laboratory safety.
5.1. Hazard Identification
The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
| GHS Hazard Classification | Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[3] |
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][6]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: If swallowed, call a poison control center or doctor if you feel unwell.[9]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Caption: A standard workflow for safely handling hazardous chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. This compound | C10H8BClO2 | CID 45116892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 147102-97-4 [sigmaaldrich.com]
- 6. This compound | 147102-97-4 [sigmaaldrich.com]
- 7. 2210262-72-7|(2-Chloronaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Stability and Storage of (4-Chloronaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Chloronaphthalen-1-yl)boronic acid. While specific quantitative stability data for this compound is not extensively published, this document aggregates information based on the known behavior of arylboronic acids to guide researchers in its handling, storage, and stability assessment.
Core Concepts in Stability and Storage
This compound, like many arylboronic acids, is susceptible to degradation, which can impact its purity, reactivity, and the reproducibility of experimental results. The primary factors influencing its stability are moisture, heat, light, and atmospheric oxygen. Proper storage is therefore critical to maintain the integrity of the compound.
Recommended Storage Conditions:
To ensure the longevity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general knowledge of arylboronic acids.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes oxidation and hydrolysis by displacing oxygen and moisture. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation. |
| Moisture | Tightly sealed container, preferably in a desiccator | Prevents hydrolysis and the formation of boroxines. |
Key Degradation Pathways
The stability of this compound is primarily compromised by three main degradation pathways common to arylboronic acids: boroxine formation, protodeboronation, and oxidation.
| Degradation Pathway | Description | Triggering Factors | Potential Degradation Product(s) |
| Boroxine Formation | A reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered cyclic anhydride called a boroxine. This can alter the stoichiometry and reactivity of the material. | Presence of water (equilibrium), heat. | (4-Chloronaphthalen-1-yl)boroxine |
| Protodeboronation | Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is often an irreversible process that leads to a loss of the desired compound. | Presence of water, acidic or basic conditions, heat, and certain metal catalysts.[2][3][4] | 1-Chloronaphthalene |
| Oxidation | The boron center is susceptible to oxidation, which can lead to the formation of various byproducts. | Exposure to air (oxygen), presence of oxidizing agents. | Phenolic compounds, boric acid |
Logical and Experimental Workflows
Boronic Acid - Boroxine Equilibrium
The equilibrium between this compound and its corresponding boroxine is a critical consideration in its handling and use. The presence of water will shift the equilibrium towards the boronic acid, while anhydrous conditions can favor the formation of the boroxine.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Stability Testing Workflow
A systematic approach is necessary to evaluate the stability of this compound under various conditions. The following workflow outlines a typical stability assessment process.
Caption: A general workflow for assessing the stability of a boronic acid.
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of arylboronic acids, which can be adapted for this compound.
Stability-Indicating HPLC Method
Objective: To develop a quantitative method to separate this compound from its potential degradation products, primarily 1-chloronaphthalene (from protodeboronation).
Materials:
-
This compound
-
1-Chloronaphthalene (as a reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and 1-chloronaphthalene in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a mixed standard by combining aliquots of each stock solution.
-
Method Development: Develop a gradient elution method to achieve baseline separation of the two compounds. A typical starting point could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) on a C18 column.
-
Forced Degradation Study: To confirm the method is stability-indicating, perform a forced degradation study.
-
Acidic Hydrolysis: Dissolve the boronic acid in a solution of acetonitrile and 0.1 M HCl. Heat at 60°C for several hours.
-
Basic Hydrolysis: Dissolve the boronic acid in a solution of acetonitrile and 0.1 M NaOH. Heat at 60°C for several hours.
-
Oxidative Degradation: Dissolve the boronic acid in acetonitrile and add a small amount of 3% hydrogen peroxide.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method to ensure that any degradation products are well-separated from the parent peak.
-
Stability Study: Place samples of solid this compound under various storage conditions (e.g., 40°C/75% RH, 25°C/60% RH, 5°C). At predetermined time points, dissolve a known amount of the sample in acetonitrile and analyze by the stability-indicating HPLC method to quantify the remaining parent compound and any major degradants.
NMR Spectroscopy for Degradation Monitoring
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0). Identify the characteristic signals for the aromatic protons of the naphthalene ring and the -B(OH)₂ protons (if observable).
-
Stress Conditions: Subject the NMR tube to a stress condition, for example, by adding a drop of D₂O to investigate hydrolysis and boroxine formation, or by heating the sample in the NMR probe.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor for the appearance of new signals that could correspond to degradation products (e.g., signals for 1-chloronaphthalene) and a decrease in the intensity of the parent compound's signals. The formation of boroxines can sometimes be inferred from changes in the aromatic region and the disappearance of the B(OH)₂ signal.
Conclusion
While this compound is a valuable reagent in organic synthesis, its stability is a critical factor that must be carefully managed. By adhering to the recommended storage conditions of refrigeration in an inert, dry, and dark environment, researchers can significantly extend its shelf life. Understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—allows for the implementation of appropriate handling procedures and analytical methods to ensure the quality and reliability of this compound in research and development. The experimental protocols provided in this guide offer a framework for establishing a robust stability testing program for this compound and other related arylboronic acids.
References
Physicochemical Properties of (4-Chloronaphthalen-1-yl)boronic acid
An In-Depth Technical Guide to the Predicted X-ray Crystal Structure of (4-Chloronaphthalen-1-yl)boronic acid
Introduction
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the anticipated solid-state structure of this compound. As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, this document leverages detailed crystallographic data from its parent compound, (naphthalen-1-yl)boronic acid, to provide a predictive and insightful overview. The principles of molecular geometry, hydrogen bonding, and crystal packing discussed herein are foundational to understanding the physicochemical properties of this class of compounds, which are pivotal in fields such as organic synthesis and materials science.
While the crystal structure remains undetermined, key physicochemical properties of the title compound have been calculated and are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈BClO₂ |
| Molecular Weight | 206.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 147102-97-4 |
Predictive Crystallographic Analysis via (Naphthalen-1-yl)boronic acid
The crystal structure of (naphthalen-1-yl)boronic acid, the unchlorinated analogue, has been thoroughly characterized and reveals the existence of two polymorphs: one orthorhombic and one monoclinic.[1][2][3][4] These structures provide a robust model for predicting the solid-state behavior of this compound. In both forms, the fundamental structural motif is a centrosymmetric dimer formed through a pair of intermolecular O-H···O hydrogen bonds between the boronic acid groups.[1][2]
These dimeric units are further interconnected by additional O-H···O hydrogen bonds, creating layered networks.[1][2] The primary difference between the two polymorphs lies in the stacking of these layers.[2] The molecular conformation is nearly identical in both forms, with the boronic acid group being twisted out of the plane of the naphthalene ring system.[1][4]
The key crystallographic data for the two polymorphs of (naphthalen-1-yl)boronic acid are presented for comparative analysis.
| Crystallographic Parameter | Orthorhombic Form | Monoclinic Form |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 6.1023 | 14.8469 |
| b (Å) | 9.6797 | 6.1023 |
| c (Å) | 14.8469 | 9.6797 |
| α (°) | 90 | 90 |
| β (°) | 90 | 93.978 |
| γ (°) | 90 | 90 |
| Volume (ų) | 877.5 | 875.3 |
| Z | 4 | 4 |
| **Dihedral Angle (Naphthalene/BO₂) ** | 39.88 (5)°, 40.15 (5)° | 40.60 (3)° |
Experimental Protocols
Representative Synthesis of an Arylboronic Acid
The synthesis of arylboronic acids can be achieved through several established methods. A common and practical approach involves the reaction of an arylmagnesium bromide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[1]
Crystallization Protocol
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For (naphthalen-1-yl)boronic acid, recrystallization from hot water, or slow crystallization from ethanol or toluene solutions, has been shown to yield high-quality crystals of its different polymorphs.[1]
-
A sample of the arylboronic acid is dissolved in a minimal amount of a suitable hot solvent (e.g., water, ethanol).
-
The solution is filtered while hot to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly to room temperature.
-
The vessel is then left undisturbed, allowing for the slow evaporation of the solvent over several days.
-
Well-formed single crystals are harvested for analysis.
Mandatory Visualization: Supramolecular Structure
The predominant supramolecular motif in the crystal structures of arylboronic acids is the formation of a hydrogen-bonded dimer.[1][5] This interaction is a critical factor in the solid-state packing of these molecules. It is highly probable that this compound will also exhibit this dimeric structure in its crystalline form.
While the definitive crystal structure of this compound awaits experimental determination, a comprehensive and data-driven prediction can be made based on the well-characterized structures of its parent compound, (naphthalen-1-yl)boronic acid. It is anticipated that the title compound will form hydrogen-bonded dimers as its primary supramolecular synthon, leading to a layered crystal packing arrangement. The introduction of the chlorine atom at the 4-position of the naphthalene ring is expected to have a minor influence on the core molecular geometry and the primary hydrogen-bonding motifs, but may affect the subtleties of the crystal packing through weak C-H···Cl interactions. The data and protocols presented in this guide offer a solid foundation for researchers working with this and related arylboronic acids.
References
- 1. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two forms of (naphthalen-1-yl)boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Naphthaleneboronic acid | C10H9BO2 | CID 254532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Purity Analysis of (4-Chloronaphthalen-1-yl)boronic acid
This technical guide provides a comprehensive overview of the methodologies and considerations for the purity analysis of this compound, a key intermediate in organic synthesis and drug discovery. The purity of this reagent is critical for the successful synthesis of target molecules and for ensuring the quality and safety of pharmaceutical products.
Introduction to this compound
This compound (CAS No. 147102-97-4) is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding and control of its purity profile. Common impurities can arise from the synthetic route, degradation, or storage and can impact the yield and purity of subsequent reaction products.
A typical purity specification for commercially available this compound is around 97%. This guide outlines the key analytical techniques and experimental protocols for the comprehensive purity assessment of this compound.
Common Impurities and Degradation Pathways
The purity analysis of boronic acids is complicated by their inherent reactivity. Two common degradation pathways for this compound are the formation of boroxines (cyclic anhydrides) through dehydration and hydrolysis if the compound is in an esterified form.
-
Boroxines: These cyclic trimers are formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is reversible in the presence of water.
-
Starting Materials and By-products: Impurities may also include residual starting materials from the synthesis of the boronic acid, such as 1,4-dichloronaphthalene or related organometallic precursors.
-
Hydrolysis Products: If the boronic acid is protected as an ester (e.g., a pinacol ester), hydrolysis to the free boronic acid can occur, especially during analysis under certain HPLC conditions.
Logical Workflow for Purity Analysis
The following diagram illustrates a structured approach to the purity analysis of this compound, from initial assessment to final characterization.
Hazards and safety precautions for (4-Chloronaphthalen-1-yl)boronic acid
An In-depth Technical Guide to the Hazards and Safety Precautions for (4-Chloronaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. As with any chemical compound, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount for safe handling in a laboratory setting. This guide provides a comprehensive overview of the known hazards associated with this compound, detailed safety protocols, and emergency procedures. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development to ensure a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin and eye irritation, and respiratory tract irritation.[1] Furthermore, emerging research indicates that aryl boronic acids as a class may possess mutagenic properties.[2][3][4][5]
GHS Classification
The GHS classification for this compound is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word and Pictograms
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark (GHS07): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.
-
Health Hazard (GHS08): While not always explicitly listed for this specific compound in all databases, the potential for mutagenicity warrants caution and is represented by this pictogram.
Toxicological and Physical Hazard Data
Toxicological Data Summary
| Data Point | Value | Species/Method | Notes |
| LD50 (Oral) | Not available | - | Classified as harmful if swallowed (Category 4), suggesting an LD50 value is likely to be in the range of 300-2000 mg/kg. |
| Skin Irritation | Causes skin irritation | - | Direct contact with the skin should be avoided. |
| Eye Irritation | Causes serious eye irritation | - | Can cause significant and potentially irreversible eye damage. |
| Mutagenicity | Potential mutagen | Ames test (general for aryl boronic acids) | Aryl boronic acids have been shown to be mutagenic in bacterial reverse mutation assays.[2][3][4][5] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈BClO₂[1] |
| Molecular Weight | 206.43 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| Decomposition Temperature | Not available |
| Solubility | Insoluble in water; soluble in organic solvents such as DMSO. |
Experimental Protocols for Safety Assessment
Due to the lack of specific experimental safety data for this compound, standardized OECD test guidelines for similar chemical entities should be followed to assess its safety profile. These protocols provide a framework for evaluating skin irritation, eye irritation, and mutagenicity.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method is used to predict the skin irritation potential of a chemical.[1][3][4][6]
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is used.
-
Procedure:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
Following a defined exposure period (typically 15-60 minutes), the chemical is removed by washing.
-
The tissues are incubated for a post-exposure period (around 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified spectrophotometrically.
-
Classification: A chemical is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced below 50% of the negative control.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)
This test is designed to identify chemicals that do not require classification for eye irritation or serious eye damage.[2][5][7][8][9]
Methodology:
-
Test System: A Reconstructed Human Cornea-like Epithelium (RhCE) model (e.g., EpiOcular™) is utilized.
-
Procedure:
-
The test chemical is applied to the surface of the RhCE tissue.
-
After a short exposure time (e.g., 30 minutes for liquids, 6 hours for solids), the chemical is rinsed off.
-
A post-exposure incubation period (e.g., 2-18 hours) follows.
-
-
Viability Assessment: Similar to the skin irritation test, cell viability is measured using the MTT assay.
-
Classification: If the mean tissue viability is above 60%, the chemical is considered a non-irritant (GHS No Category).
Bacterial Reverse Mutation Test (Ames Test)
This test is widely used to assess the mutagenic potential of a chemical.[10][11][12]
Methodology:
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.
-
Procedure:
-
The test chemical, at various concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is then plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after a 48-72 hour incubation period.
-
Classification: A chemical is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies compared to the solvent control.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
-
An eyewash station and a safety shower must be readily accessible.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store separately from food and drink.
Emergency and First-Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Waste Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
-
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a chemical that presents moderate health hazards. A comprehensive understanding of these risks, coupled with the diligent application of the safety precautions and emergency procedures outlined in this guide, is essential for maintaining a safe laboratory environment. All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety protocols.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. thepsci.eu [thepsci.eu]
- 4. senzagen.com [senzagen.com]
- 5. thepsci.eu [thepsci.eu]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 9. criver.com [criver.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Chloronaphthalen-1-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of (4-Chloronaphthalen-1-yl)boronic acid with various aryl halides. The naphthalene core is a prevalent scaffold in numerous biologically active compounds, and the ability to functionalize it through cross-coupling reactions is crucial for the development of novel therapeutics and functional materials.
The protocols and data presented herein are based on established methodologies for the Suzuki-Miyaura coupling of structurally similar arylboronic acids and aryl chlorides. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Palladium Catalyst Systems
The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura cross-coupling. The following table summarizes representative catalyst systems and conditions that have been successfully employed for the coupling of aryl chlorides and naphthylboronic acid derivatives. These serve as a starting point for the optimization of the cross-coupling of this compound.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | 4-Bromoanisole | 85-95 |
| 2 | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2 eq) | Dioxane/H₂O (3:1) | 90 | 18 | 4-Chlorotoluene | 70-85 |
| 3 | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ (2 eq) | DMF | 110 | 24 | 1-Chloro-4-nitrobenzene | 80-92 |
| 4 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₃PO₄ (2 eq) | t-BuOH/H₂O (5:1) | 80 | 16 | 2-Chloropyridine | 75-88 |
| 5 | Pd/C (10 mol%) | - | Na₂CO₃ (2 eq) | Ethanol/H₂O (1:1) | 80 | 24 | 4-Chloroacetophenone | 65-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water (if using a biphasic system)
-
Magnetic stir bar
-
Schlenk flask or reaction tube
Experimental Workflow Diagram:
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (1-5 mol%), the ligand (if necessary, 2-10 mol%), and the base (2-3 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed anhydrous solvent via syringe. If a biphasic system is employed, add the degassed water at this stage.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from 80 °C to 120 °C) for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Disclaimer: The provided protocols and data are intended for guidance and are based on literature precedents for similar compounds. The optimal reaction conditions for the cross-coupling of this compound may vary depending on the specific aryl halide and desired product. It is strongly recommended that researchers perform their own optimization studies to achieve the best results. Always handle palladium catalysts and organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Optimal base and solvent for Suzuki reaction of (4-Chloronaphthalen-1-yl)boronic acid
An Application Note on Optimizing the Suzuki-Miyaura Cross-Coupling of (4-Chloronaphthalen-1-yl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This application note provides a detailed guide to selecting the optimal base and solvent for the Suzuki reaction involving this compound, an electron-deficient aryl chloride. The choice of base and solvent is critical for achieving high yields and reaction efficiency, particularly with less reactive aryl chloride substrates.
The Critical Role of Base and Solvent
The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role in the transmetalation step by activating the boronic acid. This activation forms a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[3][4] The solvent system must be capable of dissolving both the organic substrates and the inorganic base, making solvent choice a key parameter for reaction success.[5]
Aryl chlorides, like 4-chloronaphthalene, are known to be less reactive than their bromide or iodide counterparts due to the high strength of the C-Cl bond, which makes the initial oxidative addition step more challenging.[2][6] Consequently, reactions involving aryl chlorides often require more forcing conditions, including the use of bulky, electron-donating phosphine ligands on the palladium catalyst and stronger bases to achieve efficient coupling.[1][2]
Comparative Analysis of Base and Solvent Systems
The selection of an optimal base and solvent system is highly dependent on the specific substrates and catalyst used. For challenging substrates like aryl chlorides, inorganic bases such as carbonates and phosphates are generally more effective than organic bases like triethylamine (TEA).[4][7] Aprotic polar solvents, often in combination with water, are commonly employed to ensure the solubility of all reaction components.[5]
Below is a summary of various base and solvent combinations and their reported effectiveness in Suzuki-Miyaura couplings of aryl chlorides.
| Base | Solvent System | Typical Temperature (°C) | Yield (%) | Remarks |
| K₃PO₄ | Dioxane/H₂O (2:1) | 100 | High | A robust system for electron-deficient aryl chlorides.[8] K₃PO₄ is a strong enough base to facilitate the reaction of less reactive substrates. |
| Na₂CO₃ | DMF/H₂O (1:1) | 80-100 | 70-98 | A widely used and effective base.[7] The DMF/water mixture provides good solubility for both organic and inorganic components. |
| K₂CO₃ | Toluene/H₂O or MeCN/H₂O | 80-110 | Good-High | A common and cost-effective choice. The reaction may require higher temperatures or longer reaction times compared to stronger bases.[9][10] |
| Cs₂CO₃ | Dioxane/H₂O | 85 | High | Often used for difficult couplings due to its high solubility in organic solvents and strong basicity.[4] |
| NaOH | THF/H₂O or MeOH/H₂O | 60-70 | Good-High | A strong base that can be very effective but may not be compatible with base-sensitive functional groups.[1][11] |
| KF | Dioxane | 80-100 | Good-High | Effective, especially when base-labile groups are present on the substrates. It is thought to activate the boronic acid without being strongly basic.[3][12][13] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner, using K₃PO₄ as the base and a Dioxane/H₂O solvent system.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Potassium Phosphate (K₃PO₄), powder (3.0 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., Tricyclohexylphosphine, PCy₃, 5 mol%)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Reaction Vessel: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and powdered potassium phosphate (3.0 eq.).
-
Addition of Catalyst and Ligand: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq.) and the phosphine ligand (e.g., PCy₃, 0.05 eq.) to the flask.
-
Solvent Preparation and Addition: Prepare a 2:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the solvent mixture thoroughly by bubbling argon or nitrogen through it for at least 20-30 minutes.[10]
-
Reaction Setup: Add the degassed dioxane/water solvent to the reaction flask containing the solids to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
Inert Atmosphere: Seal the reaction vessel and purge the headspace with argon or nitrogen for 10-15 minutes while stirring.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
(4-Chloronaphthalen-1-yl)boronic acid: A Key Building Block for Potent IRAK-4 Inhibitors in Medicinal Chemistry
(4-Chloronaphthalen-1-yl)boronic acid has emerged as a valuable synthetic intermediate in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This application note details the use of this versatile building block in the synthesis of novel therapeutic agents targeting inflammatory and autoimmune diseases. We provide comprehensive experimental protocols, quantitative data for a representative compound, and visualizations of the relevant biological pathway and experimental workflows.
Introduction to IRAK-4 and Its Role in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK-4 triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, regulate the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. Dysregulation of the IRAK-4 signaling pathway is implicated in a wide range of inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention.
Application in the Synthesis of IRAK-4 Inhibitors
This compound serves as a crucial scaffold for the synthesis of potent IRAK-4 inhibitors. Its rigid naphthalene core and the presence of a chlorine atom allow for specific interactions within the kinase domain of the enzyme, contributing to the potency and selectivity of the resulting inhibitors. A notable example is the synthesis of 2-((1R,2R)-2-(3-(4-chloronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclopropyl)acetonitrile, a potent IRAK-4 inhibitor disclosed in patent WO2020041551A1.
Quantitative Data
The following table summarizes the biological activity of a representative IRAK-4 inhibitor synthesized using this compound.
| Compound ID | Structure | Target | IC50 (nM) |
| 1-147 | 2-((1R,2R)-2-(3-(4-chloronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclopropyl)acetonitrile | IRAK-4 | 1.3 |
Experimental Protocols
Protocol 1: Synthesis of 2-((1R,2R)-2-(3-(4-chloronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclopropyl)acetonitrile (Compound 1-147)
This protocol describes a Suzuki coupling reaction between this compound and a pyrazolopyrimidine intermediate, followed by subsequent reaction steps to yield the final product.
Materials:
-
This compound
-
2-((1R,2R)-2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclopropyl)acetonitrile
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
To a reaction vessel, add 2-((1R,2R)-2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclopropyl)acetonitrile (1 equivalent), this compound (1.2 equivalents), and sodium carbonate (3 equivalents).
-
Add 1,4-dioxane and water to the vessel in a 4:1 ratio.
-
Purge the reaction mixture with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-((1R,2R)-2-(3-(4-chloronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclopropyl)acetonitrile.
-
Characterize the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: In Vitro IRAK-4 Kinase Assay
This protocol outlines a method to determine the in vitro potency of the synthesized compound against IRAK-4.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compound (Compound 1-147)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin-labeled streptavidin
-
HTRF (Homogeneous Time-Resolved Fluorescence) compatible microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a suitable microplate, add the assay buffer, recombinant IRAK-4 enzyme, and the diluted inhibitor compound.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding a detection mixture containing the europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Measure the HTRF signal on a compatible microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: IRAK-4 signaling pathway and point of inhibition.
Caption: Workflow for Suzuki coupling synthesis.
Caption: In vitro IRAK-4 kinase assay workflow.
Application Notes and Protocols: (4-Chloronaphthalen-1-yl)boronic acid in Organic Electronics
(4-Chloronaphthalen-1-yl)boronic acid is a versatile building block for the synthesis of advanced organic electronic materials. Its naphthalene core offers a platform for creating compounds with desirable photophysical and electronic properties, while the boronic acid and chloro functional groups provide reactive sites for cross-coupling reactions, enabling the construction of complex conjugated systems. These characteristics make it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
This document outlines the potential applications of this compound in organic electronics, with a focus on its use as a precursor for synthesizing hole-transporting materials for OLEDs. Detailed experimental protocols for the synthesis of a model compound and the fabrication of a simplified OLED device are provided.
Application 1: Synthesis of Hole-Transporting Materials for OLEDs
The chlorinated naphthalene moiety can be incorporated into larger molecular structures to tune the electronic energy levels and enhance the thermal stability of organic semiconductors. The boronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in the synthesis of conjugated polymers and small molecules for organic electronics.[1][2]
Hypothetical Synthesis of a Diarylamine-Naphthalene based Hole-Transporting Material (HTM-1)
A common strategy for designing hole-transporting materials is to incorporate electron-rich aromatic amines. In this hypothetical example, this compound is coupled with an aromatic amine to create a novel hole-transporting material, HTM-1 .
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of HTM-1 .
Materials:
-
This compound
-
N,N-di(p-tolyl)-4-bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), N,N-di(p-tolyl)-4-bromoaniline (1 equivalent), palladium(II) acetate (2 mol%), and tricyclohexylphosphine (4 mol%).
-
Solvent and Base Addition: Add potassium phosphate (3 equivalents) to the flask. The flask is then evacuated and backfilled with argon three times. Degassed toluene and deionized water (4:1 v/v) are added via syringe.
-
Reaction: The reaction mixture is heated to 100°C and stirred vigorously for 24 hours under an argon atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure HTM-1 .
Application 2: Surface Modification of Dielectric Layers in OFETs
Boronic acids can form self-assembled monolayers (SAMs) on oxide surfaces, such as the silicon dioxide (SiO₂) gate dielectric in OFETs.[3][4] This surface modification can passivate trap states at the dielectric/semiconductor interface, leading to improved device performance, such as a reduced threshold voltage and enhanced charge carrier mobility.[3] While not demonstrated for this specific molecule, its boronic acid functionality suggests potential in this application area.
Experimental Protocol: Dielectric Surface Modification
Materials:
-
Si/SiO₂ substrates
-
This compound
-
Anhydrous Toluene
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: extremely corrosive and reactive!
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrates are cleaned by sonication in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen. The substrates are then treated with piranha solution for 20 minutes to create a hydrophilic surface, rinsed extensively with deionized water, and dried.
-
SAM Formation: A dilute solution of this compound (1 mM) is prepared in anhydrous toluene. The cleaned substrates are immersed in this solution for 12 hours at room temperature in a nitrogen-filled glovebox.
-
Rinsing and Annealing: After immersion, the substrates are rinsed with fresh toluene to remove any physisorbed molecules and then annealed at 100°C for 30 minutes.
-
Characterization: The modified surface can be characterized by contact angle measurements and atomic force microscopy (AFM) to confirm the formation of the monolayer before the deposition of the organic semiconductor layer.
Data Presentation
The following table presents hypothetical performance data for a simplified OLED device incorporating the synthesized HTM-1 as the hole-transporting layer. These values are representative of what might be expected for a material of this class and are intended for illustrative purposes.
| Parameter | Value |
| Device Architecture | ITO / HTM-1 (30 nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm) |
| Turn-on Voltage (V) | 3.5 |
| Maximum Luminance (cd/m²) | 8,500 |
| Maximum Current Efficiency (cd/A) | 4.2 |
| Maximum Power Efficiency (lm/W) | 2.8 |
| CIE Coordinates (x, y) | (0.32, 0.54) - Green Emission from Alq₃ |
Visualizations
Synthesis Workflow
Caption: Suzuki-Miyaura coupling workflow for the synthesis of HTM-1.
OLED Device Architecture
Caption: Layered architecture of a hypothetical OLED device using HTM-1.
References
Application Notes: Microwave-Assisted Suzuki Coupling of (4-Chloronaphthalen-1-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and material science.[1][2] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1][3] These advantages are particularly beneficial when coupling less reactive aryl chlorides, which are often more cost-effective and readily available than their bromide or iodide counterparts.[4]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of (4-Chloronaphthalen-1-yl)boronic acid with various aryl halides. This reaction is a key step in the synthesis of complex polycyclic aromatic hydrocarbons and functionalized naphthalene derivatives, which are scaffolds of interest in drug discovery.[2]
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave heating in Suzuki coupling reactions offers several distinct advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent and reproducible outcomes.[1]
-
Access to Novel Chemical Space: The ability to efficiently screen various reaction conditions facilitates the exploration of a broader range of substrates.[1]
Experimental Protocols
The following protocol is a general guideline for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)
-
Microwave reactor vials with stir bars
-
Microwave reactor
-
Standard laboratory glassware and purification supplies (e.g., Celite, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
General Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., 0.025 mmol, 5 mol%), and the base (e.g., 1.5 mmol, 3.0 equiv).
-
Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of water).[1]
-
Seal the vial and briefly degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.
-
Place the sealed vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-40 minutes).[1][5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize representative quantitative data for microwave-assisted Suzuki coupling reactions of various aryl chlorides with arylboronic acids, demonstrating the general effectiveness of this methodology.
Table 1: Microwave-Assisted Suzuki Coupling of Various Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd/dcpmp (2) | K₃PO₄ | Acetonitrile | 140 | 15 | >95 |
| 2 | 2-Chlorobenzonitrile | Pd/dcpmp (2) | K₃PO₄ | Acetonitrile | 140 | 15 | 85 |
| 3 | 4-Chlorotoluene | POPd2 (1) | K₂CO₃ | Water | 150 | 15 | 99 |
| 4 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 81 |
Data is representative and compiled from analogous reactions in the literature.[4][5][6]
Table 2: Comparison of Conventional vs. Microwave Heating for Suzuki Coupling
| Coupling Partners | Heating Method | Catalyst | Solvent | Time | Yield (%) |
| 4-Bromoanisole + Phenylboronic acid | Conventional | Pd EnCat™ | Toluene/H₂O/EtOH | 8 h | >98 |
| 4-Bromoanisole + Phenylboronic acid | Microwave | Pd EnCat™ | Toluene/H₂O/EtOH | 10 min | >98 |
| Aryl Bromide + Boronic Acid | Conventional | Pd Catalyst | - | ~24 h | - |
| Aryl Bromide + Boronic Acid | Microwave | Pd EnCat 30 | - | 20 min | Excellent |
This table illustrates the significant rate enhancement achieved with microwave irradiation.[3]
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Ligand-free Suzuki Coupling of (4-Chloronaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the ligand-free Suzuki-Miyaura cross-coupling of (4-Chloronaphthalen-1-yl)boronic acid with various aryl halides. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical step in the synthesis of numerous pharmaceutical compounds and functional materials.[1][2][3] Ligand-free conditions offer a more cost-effective and simplified approach by eliminating the need for expensive and often air-sensitive phosphine or N-heterocyclic carbene ligands.[4][5][6][7]
Introduction
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst and a base.[1][8] While traditionally reliant on phosphine ligands to stabilize the palladium catalyst and facilitate the catalytic cycle, significant research has demonstrated the feasibility of conducting these reactions under "ligand-free" conditions.[4][5] This approach is particularly attractive for its operational simplicity, reduced cost, and often easier product purification.
This application note focuses on the ligand-free Suzuki coupling of this compound. Aryl chlorides are often preferred starting materials in industrial processes due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, the activation of the C-Cl bond is more challenging, often necessitating more forcing reaction conditions or highly active catalyst systems.[8] The protocols and data presented herein provide a starting point for researchers to develop efficient and scalable ligand-free Suzuki couplings for this specific substrate and related compounds.
General Reaction Scheme
Caption: General scheme of the ligand-free Suzuki coupling reaction.
Data Presentation: Ligand-free Suzuki Coupling Conditions for Aryl Chlorides
The following table summarizes various ligand-free conditions reported in the literature for the Suzuki-Miyaura coupling of aryl chlorides. While these examples do not specifically use this compound, they provide a strong basis for selecting initial screening conditions.
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Additive | Reported Yield (%) | Reference |
| Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene | 100 | 24 | None | Good to Excellent | General conditions for aryl chlorides |
| Pd/C (5) | K₂CO₃ (2) | H₂O | 80 | 12 | None | High | Aqueous Suzuki-Miyaura reactions[9] |
| PdCl₂ (1) | Na₂CO₃ (2) | Toluene/H₂O (1:1) | 80 | 4 | TBAB (1 equiv.) | >90 | Phase-transfer catalysis conditions |
| in situ Pd NPs | K₂CO₃ (2) | PEG-400/H₂O (4:1) | Room Temp. | 1-2 | None | Excellent | Green chemistry approach[5] |
| Pd(OAc)₂ (0.5) | K₂CO₃ (2) | EtOH/H₂O (1:1) | Reflux | 1 | None | >95 | Rapid coupling in aqueous ethanol |
| PdCl₂ (0.2) | KOH (1 M aq.) | 95% aq. EtOH | Room Temp. | 0.25-1 | None | High | Inexpensive and rapid protocol[6][7] |
Note: TBAB = Tetrabutylammonium bromide; PEG-400 = Polyethylene glycol 400; NPs = Nanoparticles. Yields are as reported in the literature for various aryl chloride substrates and may vary for this compound.
Experimental Protocols
The following is a general, representative protocol for the ligand-free Suzuki coupling of this compound with an aryl halide. It is crucial to note that optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific aryl halide coupling partner.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or another aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, or 10% Pd/C)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, KOH)
-
Solvent (e.g., Toluene, Dioxane, Ethanol, Water, or a mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To an appropriately sized round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the chosen base (2.0-3.0 equiv.), and the palladium catalyst (0.5-5 mol%).
-
Solvent Addition: Add the selected solvent or solvent mixture to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (ranging from room temperature to reflux). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst like Pd/C is used, it can be removed by filtration through a pad of Celite. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Concluding Remarks
The ligand-free Suzuki-Miyaura coupling provides an efficient and practical method for the synthesis of biaryl compounds. The conditions outlined in this application note, derived from established literature for aryl chlorides, serve as a valuable starting point for the successful coupling of this compound. Researchers are encouraged to screen a variety of catalysts, bases, and solvent systems to optimize the reaction for their specific needs, balancing factors such as reaction time, yield, cost, and environmental impact.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions, with a specific focus on the use of (4-Chloronaphthalen-1-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield or no product at all in my Suzuki coupling reaction with this compound. What are the most common causes?
Low yields in Suzuki coupling reactions involving aryl chlorides like 4-chloronaphthalene are often attributed to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Key factors that can lead to poor outcomes include:
-
Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical for activating the inert C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Inappropriate Base or Solvent: The base and solvent play a crucial role in the catalytic cycle. An unsuitable combination can hinder the reaction.
-
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive boroxines, especially at high temperatures or in the presence of water.
-
Low Reaction Temperature: Aryl chlorides typically require higher reaction temperatures for oxidative addition to the palladium center.
-
Poor Quality of Reagents: Impurities in the boronic acid, aryl halide, or solvent can poison the catalyst and inhibit the reaction.
Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this compound?
For challenging aryl chlorides, more sophisticated catalyst systems are generally required. Electron-rich and sterically hindered phosphine ligands are often successful. Consider the following options:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling aryl chlorides. They form bulky, electron-rich palladium complexes that facilitate the oxidative addition step.
-
JohnPhos and BrettPhos: These are other examples of bulky electron-rich monophosphine ligands that have shown success with aryl chlorides.
-
Palladium Pre-catalysts: Using air-stable palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, can lead to more reproducible results.
Q3: What is the optimal base and solvent combination for this reaction?
The choice of base and solvent is interdependent and critical for success.
-
Bases: A strong, non-nucleophilic base is often required.
-
Potassium Phosphate (K₃PO₄): Often a good choice for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is effective but can be expensive.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, but may require higher temperatures.
-
-
Solvents: Aprotic polar solvents are generally preferred.
-
Toluene, Dioxane, or THF: These are common choices. Toluene is often preferred for higher temperature reactions.
-
Water Mixtures: The addition of a small amount of water (e.g., Toluene/H₂O 9:1) can sometimes be beneficial, but care must be taken to avoid excessive protodeboronation.
-
Q4: How can I minimize the decomposition of this compound?
To minimize decomposition of the boronic acid:
-
Use a Stoichiometric Excess: Employing a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can compensate for some decomposition.
-
Control the Temperature: Avoid excessively high temperatures for prolonged periods.
-
Degas Thoroughly: Oxygen can promote the oxidation and decomposition of boronic acids. Ensure the reaction mixture is properly degassed.
-
Use Anhydrous Solvents: While a small amount of water can sometimes be beneficial, using dry solvents is a good starting point to prevent protodeboronation.
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A flowchart for troubleshooting low yields in Suzuki coupling.
Data on Reaction Conditions
The following table summarizes different reaction conditions that have been reported for the Suzuki coupling of aryl chlorides, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | >90 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 12 | ~85-95 |
| Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (9:1) | 100 | 24 | High |
| PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DME/H₂O (4:1) | 80 | 12 | Moderate |
Note: Yields are approximate and can vary based on the specific substrates used.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide or iodide.
Reagents and Equipment:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: (4-Chloronaphthalen-1-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (4-Chloronaphthalen-1-yl)boronic acid in cross-coupling reactions.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Cross-Coupling Product
When encountering low or no yield in your Suzuki-Miyaura cross-coupling reaction with this compound, a systematic approach to troubleshooting is crucial. The following guide addresses common causes and provides actionable solutions.
Initial Checks:
-
Reagent Integrity:
-
Boronic Acid Quality: this compound can be susceptible to degradation. Ensure it is of high purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere).
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is critical. The general reactivity trend is I > Br > OTf >> Cl.[1] For less reactive aryl chlorides, more robust catalytic systems are often necessary.
-
Solvent and Base Quality: Ensure solvents are anhydrous (if required by the protocol) and bases are of high purity and appropriately handled (e.g., finely powdered and dry for solid bases).
-
-
Reaction Setup:
-
Inert Atmosphere: Oxygen can promote side reactions, particularly the homocoupling of the boronic acid.[2] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction.
-
Stirring: In biphasic reactions, vigorous stirring is essential to ensure efficient mixing of the organic and aqueous phases.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[1] This results in the formation of 1-chloronaphthalene. This side reaction is often promoted by the presence of water and a strong base.
-
Homocoupling: This is the self-coupling of two molecules of this compound to form 4,4'-dichloro-1,1'-binaphthyl. This is often facilitated by the presence of oxygen and can be catalyzed by palladium species.[2]
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Select a Milder Base: Strong bases can accelerate protodeboronation.[3] Consider using milder bases such as K₂CO₃ or CsF.
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature protodeboronation. These esters can then release the boronic acid in situ under the reaction conditions.
Q3: What conditions favor the homocoupling of this compound, and how can I prevent it?
A3: Homocoupling is primarily promoted by the presence of oxygen, which can lead to the formation of a palladium peroxo complex that facilitates this side reaction.[3][4][5] To prevent homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas.
-
Use an Efficient Catalyst System: Using a pre-catalyst that rapidly generates the active Pd(0) species can help to minimize the concentration of Pd(II) species that can also promote homocoupling.
Q4: My aryl chloride coupling partner is unreactive. What can I do to improve the reaction?
A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura coupling.[1] To improve the reactivity of aryl chlorides:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.
-
Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.
-
Choose a Stronger Base: A strong base, such as K₃PO₄ or Cs₂CO₃, is often required for the efficient coupling of aryl chlorides.
Data Presentation
Table 1: Effect of Reaction Parameters on Product Yield and Side Products
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | <5 | <5 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | 78 | ~10 | <5 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 92 | <2 | ~5 (as biphenyl) |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (not degassed) | 100 | 12 | 65 | <5 | ~20 |
| 5 | 4-Chloroanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane | 110 | 24 | 25 | ~15 | <5 |
Note: Data are representative and synthesized from general principles of Suzuki-Miyaura reactions, as specific quantitative data for this compound side reactions is limited in the provided search results. Actual results may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycles of the desired Suzuki-Miyaura reaction and the homocoupling side reaction, along with the protodeboronation pathway.
References
Technical Support Center: Protodeboronation of (4-Chloronaphthalen-1-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chloronaphthalen-1-yl)boronic acid, focusing on the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-chloronaphthalene, consuming your starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling.[2][3] This side reaction can also complicate product purification.[2]
Q2: What factors promote the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation for arylboronic acids, including this compound:
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pH: The pH of the reaction medium is a critical factor.[1][4] Protodeboronation can be catalyzed by both acid and base.[1][5] For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[6][7]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][8]
-
Presence of Water: Water can act as a proton source for the cleavage of the carbon-boron bond.[3][8]
-
Choice of Base: The type and concentration of the base used in reactions like Suzuki-Miyaura coupling are crucial.[2] Strong bases can significantly promote protodeboronation.[8]
-
Catalyst System: An inefficient palladium catalyst system that leads to slow cross-coupling can allow more time for the competing protodeboronation reaction to occur.[8]
Q3: How can I minimize protodeboronation when using this compound?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate (neopentyl glycol ester) or an N-methyliminodiacetic acid (MIDA) boronate, can increase stability.[2][9] Organotrifluoroborate salts are also more stable alternatives.[4][10] These derivatives often provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1][4]
-
Careful Selection of Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. Weaker bases, anhydrous solvents, and lower reaction temperatures can significantly reduce the extent of protodeboronation.[3][8]
-
Efficient Catalyst Systems: Using a highly active palladium catalyst and appropriate ligand that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant formation of 1-chloronaphthalene. | High levels of protodeboronation. | - Optimize the base: Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[8] - Ensure anhydrous conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding molecular sieves.[8] - Lower the reaction temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[8] - Optimize the catalyst system: Increase catalyst loading slightly or screen different phosphine ligands to find a more efficient system for the desired coupling.[8] - Use a protected form: Consider using the pinacol ester or MIDA ester of this compound.[1][2] |
| Inconsistent reaction yields. | Variable amounts of water or oxygen in the reaction. | - Standardize anhydrous technique: Ensure consistent drying of solvents and glassware. - Maintain an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation and potential side reactions.[2] |
| Formation of homocoupling byproducts (biphenyls). | Presence of oxygen or inefficient catalyst. | - Ensure an inert atmosphere: Oxygen can promote homocoupling.[2] - Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[2] - Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[2] |
Experimental Protocols
General Protocol to Minimize Protodeboronation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for minimizing the protodeboronation of this compound or its pinacol ester derivative.
Reagents and Materials:
-
This compound or its pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed vial
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the anhydrous base (2.0 equiv), and the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Add the this compound or its pinacol ester (1.2 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Homocoupling of (4-Chloronaphthalen-1-yl)boronic acid in Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for mitigating the undesired homocoupling of (4-Chloronaphthalen-1-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction involving this compound?
A1: Homocoupling is a prevalent side reaction where two molecules of the this compound reagent couple together to form a symmetrical biaryl byproduct, 4,4'-dichloro-1,1'-binaphthyl. This reaction is undesirable as it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and introduces a structurally similar impurity that can complicate purification efforts.[1][2][3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two principal causes of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[3][4]
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Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) complex can then facilitate the homocoupling of the boronic acid.[5][6][7] Rigorous exclusion of oxygen is therefore critical.[8]
-
Pd(II) Precatalyst Pathway: When a Pd(II) salt, such as Pd(OAc)₂, is used as the catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product during its initial reduction to the catalytically active Pd(0) state.[2][4][5][8]
References
Technical Support Center: Optimization of Catalyst Loading for (4-Chloronaphthalen-1-yl)boronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions involving (4-Chloronaphthalen-1-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki-Miyaura reaction with this compound has a low or no yield. What are the primary factors to investigate?
A1: When encountering low to no yield, a systematic evaluation of your reaction parameters is crucial. Begin by assessing the following:
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Catalyst Activity: Ensure your palladium catalyst and any associated phosphine ligands are not degraded. Palladium(II) precatalysts can degrade over time, and phosphine ligands are susceptible to oxidation. It is recommended to use fresh catalyst and ligands from a reliable source. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure that all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality:
-
This compound stability: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions. Use a fresh, high-purity batch of the boronic acid.
-
Aryl halide reactivity: As an aryl chloride, the coupling partner for this compound will be less reactive than the corresponding aryl bromide or iodide. This often necessitates more active catalyst systems and potentially higher temperatures.
-
-
Base and Solvent: The choice and purity of the base and solvent are critical. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents. The presence of water can sometimes be beneficial, but its amount should be carefully controlled.
Q2: I am observing significant amounts of homocoupling byproduct from my boronic acid. How can this be minimized?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species. To minimize this side reaction:
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Thoroughly Degas: Ensure your reaction mixture and solvents are rigorously degassed to remove dissolved oxygen.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Control Reaction Temperature: In some cases, excessively high temperatures can promote side reactions.
Q3: What are the best practices for handling and storing this compound?
A3: this compound, like other boronic acids, is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
Q4: The reaction with my aryl chloride partner is very sluggish. What modifications to the catalyst system should I consider?
A4: The coupling of aryl chlorides is a known challenge in Suzuki-Miyaura reactions. To improve reactivity, consider the following:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands can significantly enhance the rate of oxidative addition of the aryl chloride to the palladium center. Examples include Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).
-
Palladacycle Precatalysts: Palladacycles are highly active precatalysts that can be effective at very low loadings for challenging substrates.
-
Higher Catalyst Loading: While optimization aims to reduce catalyst loading, for particularly unreactive aryl chlorides, a modest increase in catalyst concentration (e.g., from 1 mol% to 2-3 mol%) may be necessary to achieve a reasonable reaction rate.
Data Presentation: Catalyst Loading and Performance
The following table summarizes the performance of various palladium catalysts in a model Suzuki-Miyaura coupling reaction between an aryl chloride (4-chlorotoluene) and phenylboronic acid. This data serves as a guide for selecting a catalyst system for your reaction with this compound, which is expected to have similar reactivity.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 2 | Toluene | K₂CO₃ | 100 | 24 | <10 |
| Pd(OAc)₂ / PCy₃ | 1 | Dioxane | K₃PO₄ | 100 | 18 | 75 |
| PdCl₂(dppf) | 2 | Dioxane/H₂O | K₂CO₃ | 90 | 16 | 85 |
| XPhos Pd G3 | 1 | t-BuOH/H₂O | K₃PO₄ | 100 | 12 | 95 |
| SPhos Pd G2 | 0.5 | 2-MeTHF | K₃PO₄ | 80 | 8 | 98 |
| Pd/C (10%) | 5 | DMF/H₂O | Na₂CO₃ | 110 | 24 | 60 |
Data presented is representative for a model reaction and should be used as a starting point for optimization.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This protocol outlines a general procedure for screening different catalyst loadings to find the optimal concentration for your reaction.
-
Reaction Setup: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the desired palladium precatalyst at the designated mol% (e.g., starting with a screen of 0.5, 1.0, and 2.0 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Technical Support Center: Purification of Suzuki Coupling Products from (4-Chloronaphthalen-1-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Suzuki coupling products derived from (4-Chloronaphthalen-1-yl)boronic acid.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format to help you resolve specific purification challenges.
Q1: My crude product is a dark, oily residue with black particles. What is the first step?
A1: The dark color and black particles are characteristic of residual palladium catalyst (often as palladium black). The first step is to remove these insoluble metallic residues. A standard aqueous work-up followed by filtration through a pad of Celite® is highly recommended. This procedure removes the bulk of inorganic salts, water-soluble impurities, and the heterogeneous palladium residues, simplifying subsequent chromatographic steps.[1]
Q2: After the initial workup, I still have a significant amount of unreacted this compound. How can I remove it?
A2: Unreacted boronic acids can be effectively removed with a basic aqueous wash. By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[1] This salt will partition into the aqueous layer, which can then be separated and discarded. Multiple extractions may be necessary for complete removal.
Q3: TLC analysis shows my desired product and a byproduct with a very similar Rf value. I suspect it's the homocoupled dimer of the boronic acid. How do I separate them?
A3: Separating products from homocoupled byproducts is a frequent challenge due to their similar polarities.[1] Two primary methods are effective:
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Meticulous Column Chromatography: This is often the most successful approach. It is crucial to screen various solvent systems using TLC to find the optimal mobile phase for separation.[1][2] For biaryl compounds containing naphthalene rings, systems like hexane/ethyl acetate or petroleum ether/dichloromethane are good starting points.[2][3][4] Employing a shallow solvent gradient during chromatography can enhance the separation of these closely eluting compounds.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification technique.[5] The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains soluble.[5][6] For naphthalene derivatives, solvents like ethanol, methanol, or acetone/water mixtures can be effective.[5][6]
Q4: My product is a solid, but it won't crystallize from any solvent I've tried. What should I do?
A4: Failure to crystallize can be due to persistent impurities inhibiting crystal lattice formation or because the product is intrinsically an oil or low-melting solid.[1]
-
Re-purify: Attempt further purification by column chromatography to remove any remaining impurities and then try to recrystallize the cleaner material.[1]
-
Induce Crystallization: If the material is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[6]
-
Accept as an Oil: If the product is truly an oil at room temperature, purification by chromatography is the most appropriate method.[1]
Q5: For pharmaceutical applications, I need to reduce palladium levels to below 10 ppm. Standard filtration isn't enough. What are my options?
A5: Achieving very low palladium levels is critical for pharmaceutical intermediates due to toxicity concerns.[1] After initial filtration, specialized palladium scavengers are necessary. These are typically functionalized silica gels or polymers containing ligands (like thiols, amines, or isocyanides) that chelate strongly to the residual soluble palladium, allowing it to be removed by a simple filtration.[1][7][8]
Data & Protocols
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Product | Starting Solvent System (v/v) | Gradient Suggestion |
| Nonpolar | 100% Hexane or Petroleum Ether | Slowly introduce Dichloromethane or Ethyl Acetate (e.g., 0-10%) |
| Intermediate | 95:5 to 90:10 Hexane:Ethyl Acetate | Gradually increase Ethyl Acetate concentration to 20-30% |
| Polar | 5-10% Methanol in Dichloromethane | Increase Methanol concentration cautiously (up to 15%) |
Note: Always perform TLC analysis first to determine the optimal solvent system for your specific product.[1]
Protocol 1: Standard Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Acid Wash (Optional): Wash with 1M HCl to remove certain basic impurities.
-
Base Wash: Wash with a saturated aqueous solution of NaHCO₃ or 1M K₂CO₃ to neutralize any acid and remove unreacted boronic acid.[1] Repeat 1-2 times.
-
Brine Wash: Wash with a saturated NaCl solution (brine) to remove residual water and some water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using the initial, nonpolar eluting solvent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. For less soluble compounds, a "dry loading" technique (adsorbing the crude product onto a small amount of silica gel) is recommended.
-
Elution: Begin elution with the nonpolar solvent system determined by TLC (e.g., 98:2 hexane:ethyl acetate).
-
Gradient: Gradually and slowly increase the polarity of the mobile phase as the column runs.[1]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble when hot.[5] Test small amounts in solvents like methanol, ethanol, or acetone.[6] A two-solvent system (e.g., acetone/water) can also be effective.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[5][6]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if needed): If crystals do not form, scratch the inner wall of the flask or add a seed crystal.[6]
-
Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5]
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualizations
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// Solutions solution_base [label="Perform Basic Aqueous Wash\n(e.g., 1M NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_chrom [label="Meticulous Column Chromatography\nwith Shallow Gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_recrys [label="Attempt Recrystallization\nfrom Screened Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_celite [label="Filter through Celite or Silica Plug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_scavenger [label="Use Palladium Scavenger\nfor Trace Removal", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> impurity_boronic; start -> impurity_homocoupled; start -> impurity_pd; start -> impurity_other;
impurity_boronic -> solution_base; impurity_homocoupled -> solution_chrom; impurity_homocoupled -> solution_recrys; impurity_pd -> solution_celite; solution_celite -> solution_scavenger [label=" If trace Pd remains "]; impurity_other -> solution_chrom; } } Caption: Decision tree for troubleshooting common purification issues.
References
Overcoming steric hindrance in reactions of (4-Chloronaphthalen-1-yl)boronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the use of (4-Chloronaphthalen-1-yl)boronic acid, with a specific focus on overcoming challenges related to its inherent steric hindrance.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound.
Q1: My Suzuki-Miyaura coupling reaction has a low to zero yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or provides a low yield with a sterically hindered substrate like this compound, a systematic approach to troubleshooting is crucial. The primary issue is often the steric bulk impeding key steps of the catalytic cycle.[1][2]
Initial Checks:
-
Catalyst and Ligand Activity: This is the most critical factor.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2][3] Ensure your palladium precatalyst and ligand are active and not degraded. The active species is Pd(0), and if you are using a Pd(II) source, it must be effectively reduced in situ.[1]
-
Inert Atmosphere: Confirm that the reaction was set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Ensure the purity of your boronic acid, aryl halide, base, and solvents. Boronic acids can degrade over time.
-
Degassing: Thoroughly degas all solvents to remove dissolved oxygen.[4]
If these initial checks do not reveal an issue, proceed to the optimization steps outlined below.
Q2: I've confirmed my basic setup is correct, but my yield is still low. What specific reaction components should I change to overcome steric hindrance?
A2: Overcoming steric hindrance requires moving beyond standard conditions to components specifically designed for challenging couplings.[1] The goal is to facilitate the oxidative addition and reductive elimination steps, which are often slowed by steric bulk.[2]
Component Selection for Steric Hindrance:
-
Switch to Bulky, Electron-Rich Ligands: This is the most effective modification.[3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the reaction.[2]
-
Buchwald-type Biarylphosphine Ligands: These are the gold standard for hindered couplings. Excellent choices include XPhos, SPhos, and RuPhos.[1][2] For extremely challenging couplings, consider specialized ligands like AntPhos or BI-DIME.[2][5][6]
-
N-Heterocyclic Carbenes (NHCs): These ligands are also highly effective and can offer great stability and activity, sometimes enabling reactions at lower temperatures.[2][7][8]
-
-
Re-evaluate the Base: The base activates the boronic acid for the crucial transmetalation step.[2][9]
-
Optimize the Solvent:
The following workflow provides a systematic approach to troubleshooting.
Q3: I am observing significant amounts of a side product resulting from the decomposition of my boronic acid. How can I prevent this?
A3: The side product is likely from protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10] This is a common issue, especially with electron-rich or sterically hindered boronic acids.
Solutions:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial with phosphate or carbonate bases, excess water can promote protodeboronation.[2] Ensure your solvents and reagents are dry.
-
Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid into a more stable diethanolamine adduct. These adducts are often crystalline, air- and water-stable solids that can be used directly in Suzuki coupling reactions, releasing the boronic acid in situ.[1][11] The procedure for this conversion is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered sterically hindered?
A1: The steric hindrance arises from the substitution pattern on the naphthalene core. The boronic acid group at the C1 position and the chloro group at the C4 position are peri-substituents, meaning they are on adjacent carbons across the bay region of the fused ring system. This arrangement, combined with the ortho-substituent on the adjacent ring, creates significant steric bulk around the reactive boronic acid moiety, which can impede its approach to the palladium center during the transmetalation step of the catalytic cycle.
Q2: What is the catalytic cycle for the Suzuki-Miyaura reaction, and where does steric hindrance have the most impact?
A2: The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Steric hindrance from substrates like this compound primarily slows down the Transmetalation and Reductive Elimination steps. Bulky ligands are crucial because they facilitate these difficult steps.[1]
Q3: Which specific catalyst/ligand combinations are recommended for this boronic acid?
A3: The selection of the catalyst and ligand is the most critical decision for a successful reaction.[2] The table below summarizes recommended component classes for overcoming steric hindrance.
| Component | Class | Specific Examples | Rationale | Citations |
| Ligand | Biaryl Monophosphines | XPhos, SPhos, RuPhos, AntPhos | Bulky and electron-rich; they accelerate both oxidative addition and reductive elimination, and stabilize the active monoligated Pd(0) species.[1][2][3][6] | |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors with tunable steric bulk that form highly stable and active palladium complexes.[7][8] | ||
| Palladium Source | Precatalysts | XPhos Pd G3, PEPPSI-iPr | Air-stable and reliable sources of the active Pd(0) catalyst, often providing more reproducible results.[1] | |
| Simple Salts | Pd(OAc)₂, Pd₂(dba)₃ | Require in situ reduction and combination with a ligand; can be effective but may require more optimization.[6] |
Data Presentation: Ligand Performance in Hindered Couplings
To illustrate the importance of ligand choice, the following table, adapted from literature on sterically demanding couplings, compares the performance of various ligands in a challenging Suzuki-Miyaura reaction. While not specific to this compound, it demonstrates the general trend and efficacy of specialized ligands.
| Entry | Ligand | Yield (%) | Observation | Citations |
| 1 | AntPhos | 63% | Specialized ligand shows high efficiency for extremely hindered substrates. | [6] |
| 2 | BI-DIME | 31% | Another specialized ligand showing moderate effectiveness. | [6] |
| 3 | S-Phos | 3% | A common Buchwald ligand, but less effective for this extreme case. | [6] |
| 4 | DPPF | 0% | Common bidentate ligand, ineffective for sterically demanding couplings. | [6] |
| 5 | PCy₃ | 0% | Bulky but less effective than biarylphosphine ligands in this context. | [6] |
| 6 | PPh₃ | 0% | Standard ligand, completely ineffective for this transformation. | [6] |
| Conditions adapted from a representative sterically hindered aryl-alkyl coupling.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vial or flask equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the appropriate ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).[1]
-
Solvent Addition: Add the required volume of degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[1]
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (typically 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Preparation of the Diethanolamine Adduct
This procedure can be used to stabilize the boronic acid prior to the coupling reaction.
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1][11]
-
Precipitation: A white precipitate of the adduct will form. Continue stirring the resulting slurry for 15-30 minutes to ensure complete formation.[1]
-
Isolation: Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction (Protocol 1, Step 1), typically with a protic co-solvent system.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Improving the stability of (4-Chloronaphthalen-1-yl)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (4-Chloronaphthalen-1-yl)boronic acid in solution during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of the boronic acid via protodeborylation or oxidation. | 1. Optimize pH: Maintain a slightly acidic to neutral pH (around 5-7) to minimize both acid- and base-catalyzed protodeborylation.[1][2]2. Protect the boronic acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to the reaction.[3][4][5][6]3. Use anhydrous solvents: Minimize the presence of water to reduce hydrolysis and subsequent degradation.[7]4. Degas solvents: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[8] |
| Formation of unexpected byproducts (e.g., 1-chloronaphthalene) | Protodeborylation of the starting material.[1][3][9][10][11][12] | 1. Use a "slow-release" strategy: Employ a stable precursor like a MIDA boronate that releases the boronic acid slowly into the reaction mixture.[5][6][12]2. Choose the appropriate base: Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides.[5]3. Lower reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeborylation. |
| Precipitation of the boronic acid from solution | Low solubility in the chosen solvent or formation of insoluble boroxines (trimeric anhydrides).[7][13][14][15][16] | 1. Solvent selection: Use more polar aprotic solvents like THF, dioxane, or DMF where arylboronic acids tend to have better solubility.[17]2. Convert to a boronate ester: Boronate esters, such as pinacol esters, often exhibit improved solubility in organic solvents compared to the corresponding boronic acids.[17][18]3. Avoid excessive heating in non-polar solvents: Dehydration at elevated temperatures can promote the formation of insoluble boroxines.[7][14] |
| Inconsistent results between experimental runs | Variable water or oxygen content in reagents and solvents; degradation during storage. | 1. Standardize solvent and reagent preparation: Use freshly dried and degassed solvents for each experiment.2. Store the boronic acid properly: Keep this compound in a cool, dark, and dry place under an inert atmosphere.3. Monitor reagent quality: Periodically check the purity of the boronic acid, as it can degrade over time. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The two primary degradation pathways for arylboronic acids like this compound are protodeborylation and oxidation .
-
Protodeborylation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloronaphthalene. This can be catalyzed by both acids and bases.[1][3][9][10][11][12]
-
Oxidation of the boronic acid moiety leads to the formation of the corresponding phenol (4-chloro-1-naphthol). This process can be initiated by dissolved oxygen or other oxidizing agents present in the reaction mixture.[8][19][20][21][22][23]
Q2: How does pH affect the stability of my boronic acid?
A2: The pH of the solution is a critical factor influencing the stability of arylboronic acids. Protodeborylation rates are often minimized at a slightly acidic to neutral pH.[1][2] Both highly acidic and highly basic conditions can accelerate this degradation pathway.[1][2] Under basic conditions, the boronic acid exists as the more reactive boronate anion, which can be more susceptible to degradation.[1][3]
Q3: What is a boronate ester and how can it improve stability?
A3: A boronate ester is formed by reacting a boronic acid with a diol, such as pinacol or ethylene glycol. This conversion protects the boronic acid group, making it more stable towards protodeborylation and oxidation.[3][4][23] Boronate esters are generally more soluble in organic solvents and can be easily purified.[17][18] Some boronate esters, like MIDA (N-methyliminodiacetic acid) boronates, are exceptionally stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ during the reaction.[5][6]
Q4: Can I use any solvent to dissolve this compound?
A4: While this compound is a solid, its solubility varies significantly with the solvent. It generally shows higher solubility in polar aprotic solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[17] In non-polar solvents, solubility is limited, and there is a higher tendency for the boronic acid to dehydrate and form insoluble trimeric anhydrides called boroxines, especially upon heating.[7][13]
Q5: How should I store this compound to ensure its long-term stability?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It is recommended to store it in a cool (2-8°C), dark, and dry environment.
Experimental Protocol
Protocol: Conversion of this compound to its Pinacol Boronate Ester for Enhanced Stability
This protocol describes a general method to protect this compound as its pinacol ester, which is more stable and often easier to handle in subsequent reactions.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or THF
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
Dean-Stark apparatus (optional, for toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in anhydrous toluene or THF.
-
Azeotropic Removal of Water (Toluene): If using toluene, equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Anhydrous Conditions (THF): If using THF, ensure all reagents and glassware are scrupulously dry. Stir the mixture at room temperature or gentle heat (e.g., 50°C) for 4-12 hours. The reaction can be monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude pinacol boronate ester can often be used directly or further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for improving boronic acid stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. mdpi.com [mdpi.com]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 22. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Effect of temperature on the efficiency of (4-Chloronaphthalen-1-yl)boronic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving (4-Chloronaphthalen-1-yl)boronic acid. The following information is designed to help optimize reaction conditions, particularly the effect of temperature, to maximize product yield and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki-Miyaura coupling of aryl chlorides like this compound can stem from several factors. Key areas to scrutinize include:
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Reaction Temperature: Temperature is a critical parameter. While higher temperatures are often necessary to facilitate the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond, excessive heat can lead to catalyst decomposition and an increase in side reactions, ultimately reducing the yield. An optimal temperature that balances reaction rate and catalyst stability is crucial.
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Catalyst System: The choice of palladium precursor and ligand is vital for coupling unactivated or sterically hindered aryl chlorides. Ensure you are using a catalyst system known to be effective for such substrates.
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Base Selection: The nature and strength of the base can significantly influence the reaction outcome. It is essential to select a base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid or other reagents.
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Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst and lead to unwanted side reactions. Using thoroughly degassed, anhydrous solvents is highly recommended.
-
Integrity of Reagents: The purity and stability of this compound and the coupling partner are paramount. Boronic acids can be susceptible to degradation over time.
Q2: What is the optimal temperature range for the Suzuki-Miyaura coupling of this compound?
A2: The optimal temperature for the Suzuki-Miyaura coupling of this compound is highly dependent on the specific catalyst system (palladium precursor and ligand), base, and solvent being employed. Generally, for aryl chlorides, a temperature range of 80°C to 120°C is a good starting point for optimization.[1] However, some highly active catalyst systems may allow for lower reaction temperatures. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q3: I am observing significant side product formation in my reaction. How can temperature manipulation help in mitigating this?
A3: Temperature plays a crucial role in controlling the selectivity of the reaction. Common side reactions in Suzuki-Miyaura coupling include homocoupling of the boronic acid and dehalogenation of the aryl halide.
-
Homocoupling: This side reaction is often promoted at higher temperatures. If you are observing a significant amount of the homocoupled product, consider lowering the reaction temperature.
-
Dehalogenation: This can also be influenced by temperature. Optimizing the temperature can help to favor the desired cross-coupling pathway over dehalogenation.
Careful monitoring of the reaction profile at different temperatures by techniques like TLC or LC-MS can help in identifying a temperature window where the formation of the desired product is maximized while minimizing side reactions.
Q4: Can running the reaction at a lower temperature for a longer time improve the yield?
A4: In some cases, yes. If high temperatures are leading to catalyst decomposition or increased side reactions, reducing the temperature and extending the reaction time can be a viable strategy. This approach can sometimes provide a cleaner reaction profile and a higher yield of the desired product. However, the reactivity of the aryl chloride might be too low at reduced temperatures, leading to an incomplete reaction even after prolonged times. Experimental validation is necessary to determine the effectiveness of this approach for your specific system.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on the impact of temperature.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion | Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition of the palladium catalyst to the C-Cl bond. | - Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C, then to 120°C) and monitor the reaction progress. |
| Catalyst Inactivity: The chosen catalyst system may not be suitable for this specific transformation, or the catalyst may have decomposed. | - Switch to a more active catalyst system known for coupling aryl chlorides (e.g., using bulky, electron-rich phosphine ligands).- Ensure the catalyst is fresh and handled under an inert atmosphere. | |
| Low Yield with Significant Side Products | Temperature Too High: Excessive temperature can lead to catalyst decomposition and promote side reactions like homocoupling or dehalogenation. | - Systematically decrease the reaction temperature to find an optimal balance between reaction rate and selectivity.- Analyze the reaction mixture at different temperatures to identify the onset of significant side product formation. |
| Incorrect Base/Solvent Combination: The chosen base or solvent may not be optimal, leading to side reactions or incomplete conversion. | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, DMF) in conjunction with temperature optimization. | |
| Reaction Stalls After Initial Conversion | Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, especially at elevated temperatures. | - Consider using a more robust catalyst or a lower reaction temperature for a longer duration.- In some cases, a second addition of the catalyst mid-reaction might be beneficial. |
Data Presentation
Table 1: Effect of Temperature on the Conversion of an Aryl Halide in a Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 30 | 24 | Low |
| 2 | 50 | 12 | Moderate |
| 3 | 80 | 6 | High |
| 4 | 100 | 4 | High |
This table is a generalized representation based on typical outcomes and should be adapted based on experimental results for the specific reaction of interest.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with this compound is provided below. This should be considered a starting point and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., a suitable phosphine ligand, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir for the desired amount of time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Temperature Optimization
Caption: A logical workflow for optimizing the reaction temperature.
References
Removing palladium catalyst from (4-Chloronaphthalen-1-yl)boronic acid reaction mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving (4-Chloronaphthalen-1-yl)boronic acid and related compounds.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem | Symptoms | Possible Causes | Solutions |
| Incomplete removal of palladium with filtration | - The filtrate remains colored (black, grey, or brownish).- Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels. | 1. Fine palladium particles passing through the filter medium: Palladium black can be very fine and pass through standard filter paper.2. Soluble palladium species present: The reaction may not have fully precipitated the palladium, or soluble palladium complexes may have formed. | 1. Use a filter aid: Employ a pad of Celite (1-2 cm thick) over the filter paper to trap fine particles.[1][2]2. Switch to a different removal method: For soluble palladium, consider using scavengers, precipitation, or chromatography.[3][4] |
| Low product yield after using a scavenger | The isolated product yield is significantly lower than expected. | 1. Product binding to the scavenger: The product may have an affinity for the scavenger resin.2. Scavenger is not compatible with the solvent system: This can lead to precipitation of the product along with the scavenger. | 1. Reduce scavenger loading: Use the minimum effective amount of scavenger.2. Wash the scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.3. Select a different scavenger: Test a different type of scavenger with a lower affinity for your product. |
| Palladium levels still too high after scavenging | Residual palladium levels, as determined by analysis, exceed the desired specification (e.g., >10 ppm for pharmaceutical applications). | 1. Insufficient scavenger amount: The amount of scavenger used was not enough to bind all the residual palladium.2. Inefficient mixing or contact time: The scavenger did not have enough time or surface contact to effectively capture the palladium.3. Incorrect scavenger choice: The chosen scavenger may not be optimal for the specific palladium species present in the reaction mixture. | 1. Increase scavenger amount: Add more scavenger or perform a second scavenging step.2. Increase stirring time and/or temperature: Allow for longer contact time between the scavenger and the reaction mixture.3. Screen different scavengers: Test a variety of scavengers (e.g., thiol-based, amine-based, phosphine-based) to find the most effective one for your system.[3] |
| Product degradation during palladium removal | The final product shows signs of decomposition or the presence of new impurities after the removal process. | 1. Harsh conditions during removal: The chosen method (e.g., high temperature, reactive scavenger) may be degrading the product.2. Acidic or basic impurities on the scavenger/filter aid: Residual acids or bases on the solid support can affect sensitive products. | 1. Use milder conditions: Opt for less reactive scavengers or perform the removal at a lower temperature.2. Neutralize solid supports: Wash the filter aid or scavenger with a neutral solvent before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reaction mixtures containing boronic acids?
A1: The most common methods include:
-
Filtration through Celite: Effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C).[5]
-
Use of Scavengers: Solid-supported reagents with functional groups (e.g., thiols, amines) that chelate and bind palladium.[4][6]
-
Chromatography: Passing the crude product through a silica gel column can effectively separate the desired compound from the palladium catalyst.[1]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[7]
-
Activated Carbon Treatment: Adsorption of palladium onto activated carbon.[7]
Q2: How do I choose the right palladium removal method for my specific reaction?
A2: The choice of method depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, while homogeneous catalysts require methods like scavenging or chromatography.[8][9]
-
Solvent System: The polarity of your solvent can influence the effectiveness of scavengers and the solubility of palladium species.
-
Nature of the Product: The stability and polarity of your product will dictate the feasibility of methods like chromatography and extraction.
-
Required Purity Level: For pharmaceutical applications with stringent limits on residual metals (often <10 ppm), a combination of methods (e.g., filtration followed by scavenging) may be necessary.[7][10]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth filter aid. It works by forming a porous layer on top of a filter paper. This porous cake traps very fine particles, such as palladium black, that would otherwise pass through the filter paper alone.[1][2]
Q4: Can I reuse the palladium catalyst after it's been removed?
A4: Heterogeneous catalysts like Pd/C can often be recovered by filtration, washed, and reused, although their catalytic activity may decrease over several cycles.[5][11] Homogeneous catalysts are more challenging to recycle directly. However, the captured palladium on scavengers can be sent to specialized companies for recovery and refining of the precious metal.
Q5: How can I quantify the amount of residual palladium in my product?
A5: Several analytical techniques can be used to determine the concentration of residual palladium, with the most common being:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting palladium at parts-per-billion (ppb) levels.[12][13]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another common method for quantifying metal traces.[13]
-
Atomic Absorption (AA) Spectroscopy: A well-established technique for metal analysis.[7]
-
X-ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening.[10][12]
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Efficiency of Various Palladium Removal Techniques
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Treatment with polystyrene-bound TMT | 1550 | 3 | >99.8 | [14] |
| Biotage® MP-TMT Scavenger | 33,000 | <200 | >99.3 | [6] |
| Biotage® MP-TMT Scavenger (0.5% wt catalyst) | 500-800 | <10 | >98 | [6] |
| PhosphonicS SPM32 Scavenger Resin | 2100 (in solution) | <10.5 (after 20h) | >99.5 | [8] |
| Filtration through Celite and charcoal cartridge | 80-100 | <10 | >87.5 | [14] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst using Celite Filtration
This protocol is suitable for removing solid palladium catalysts such as palladium on carbon (Pd/C).
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a 1-2 cm thick layer of Celite over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Wet the Celite pad with the reaction solvent.
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply a gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite Pad:
-
Wash the Celite pad with a small amount of fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of the heterogeneous palladium catalyst.
-
Protocol 2: Removal of Palladium using a Thiol-Based Scavenger
This protocol is effective for removing both heterogeneous and soluble palladium species.
-
Select the Scavenger:
-
Choose a suitable thiol-based scavenger resin (e.g., Biotage® MP-TMT, SiliaMetS Thiol).
-
-
Add the Scavenger:
-
At the end of the reaction, add the scavenger to the reaction mixture. The amount of scavenger will depend on the initial palladium concentration and the manufacturer's recommendations (typically 3-10 equivalents relative to palladium).
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
-
Filter off the Scavenger:
-
Filter the mixture to remove the solid-supported scavenger containing the bound palladium.
-
Wash the scavenger with a small amount of fresh solvent.
-
-
Isolate the Product:
-
The product can now be isolated from the filtrate by standard workup procedures.
-
Visualizations
Caption: Decision workflow for palladium catalyst removal.
Caption: Step-by-step experimental workflow for palladium removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. biotage.com [biotage.com]
- 7. arborassays.com [arborassays.com]
- 8. spinchem.com [spinchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arborassays.com [arborassays.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Showdown: (4-Chloronaphthalen-1-yl)boronic Acid vs. its Bromo Analog in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that directly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of (4-Chloronaphthalen-1-yl)boronic acid and its bromo counterpart, (4-Bromonaphthalen-1-yl)boronic acid, in the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is based on established principles of aryl halide reactivity and supported by representative experimental data.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The reactivity of the organohalide is a key determinant of the reaction's success, with the general trend being I > Br > Cl. This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond and the ease of the initial oxidative addition step in the catalytic cycle.
Quantitative Performance Comparison
| Parameter | This compound | (4-Bromonaphthalen-1-yl)boronic acid | Supporting Rationale[1][2][3] |
| Relative Reactivity | Lower | Higher | The Carbon-Bromine bond is weaker and more readily undergoes oxidative addition to the Palladium(0) catalyst, which is the rate-determining step for many Suzuki-Miyaura reactions. |
| Typical Reaction Yield | Moderate to High | High to Excellent | Due to its higher reactivity, the bromo analog generally proceeds to completion more readily, resulting in higher isolated yields under standard conditions. Achieving high yields with the chloro analog may require more specialized and optimized catalyst systems. |
| Reaction Time | Longer | Shorter | The slower oxidative addition step for the chloro-substituted compound typically necessitates longer reaction times to achieve comparable conversion to the bromo analog. |
| Catalyst Loading | Higher / More Active Catalyst | Lower / Standard Catalyst | To compensate for the lower reactivity, reactions with the chloro analog often require a higher catalyst loading or the use of more sophisticated and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[4] |
| Reaction Temperature | Higher | Milder | The increased energy barrier for the activation of the C-Cl bond often requires higher reaction temperatures to drive the reaction to completion. |
| Functional Group Tolerance | Potentially Broader | Good | While generally good for both, the milder conditions often possible with the bromo analog can sometimes offer better tolerance for sensitive functional groups that might not withstand the higher temperatures or more reactive catalysts needed for the chloro analog. |
Mechanistic Insights and Experimental Workflows
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The difference in reactivity between the chloro and bromo analogs primarily arises from the initial oxidative addition step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a Suzuki-Miyaura coupling is generally consistent, but the specific conditions must be tailored to the reactivity of the substrates.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of (4-halonaphthalen-1-yl)boronic acids with a generic aryl bromide. Note the adjustments in catalyst, ligand, and conditions to accommodate the differing reactivities of the chloro and bromo analogs.
Protocol 1: Suzuki-Miyaura Coupling of (4-Bromonaphthalen-1-yl)boronic acid (Higher Reactivity)
-
Materials:
-
(4-Bromonaphthalen-1-yl)boronic acid (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Bromonaphthalen-1-yl)boronic acid, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent and add this solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of this compound (Lower Reactivity)
-
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
-
-
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and follow the workup and purification procedure as described in Protocol 1.
-
Conclusion
References
A Comparative Guide to Alternative Synthetic Routes for 4-Chloro-1-Arylnaphthalenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four prominent synthetic routes to 4-chloro-1-arylnaphthalenes, a core scaffold in various pharmacologically active compounds and functional materials. The comparison focuses on key metrics such as reaction yield, substrate scope, and reaction conditions, supported by detailed experimental protocols and spectroscopic data.
Comparison of Synthetic Strategies
The synthesis of 4-chloro-1-arylnaphthalenes can be approached through several strategic disconnections. This guide evaluates four such pathways:
-
Suzuki-Miyaura Cross-Coupling: A direct and efficient method involving the palladium-catalyzed coupling of a halo-naphthalene derivative with an arylboronic acid.
-
Buchwald-Hartwig Amination followed by Sandmeyer Reaction: A two-step sequence where an amino group is first introduced via palladium-catalyzed amination and subsequently converted to a chloro group.
-
Directed Ortho-Metalation (DoM): A regioselective approach that utilizes a directing group to facilitate metalation and subsequent arylation at a specific position on the naphthalene ring.
-
Aryne Intermediate Pathway: A method involving the generation of a highly reactive aryne intermediate which is then trapped by an aryl nucleophile.
The following table summarizes the key quantitative data for each of these synthetic routes, providing a basis for selecting the most appropriate method for a given research or development objective.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 1,4-Dichloronaphthalene or 1-Chloro-4-iodonaphthalene | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 60-85% | 12-24 | 80-100 | High functional group tolerance, commercially available starting materials. | Potential for side products from homo-coupling and di-arylation. |
| Buchwald-Hartwig/Sandmeyer | 1,4-Dichloronaphthalene | Arylamine, Pd catalyst, Base; then NaNO₂, CuCl | 50-70% (overall) | 12-24 (amination) + 1-2 (Sandmeyer) | 100-120 (amination), 0-25 (Sandmeyer) | Modular approach, allows for diverse arylamine precursors. | Two-step process, use of potentially hazardous diazonium intermediates. |
| Directed Ortho-Metalation | 1-Chloronaphthalene | Strong base (e.g., LDA), Arylating agent | 40-60% | 2-4 | -78 to rt | High regioselectivity. | Requires cryogenic conditions, sensitive to moisture and air. |
| Aryne Intermediate | 1-Chloro-4-halonaphthalene | Strong base (e.g., NaNH₂), Aryl nucleophile | 30-50% | 1-3 | rt to 50 | Rapid reaction times. | Formation of regioisomers, limited substrate scope. |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of 1,4-Dichloronaphthalene
This protocol describes the selective mono-arylation of 1,4-dichloronaphthalene with phenylboronic acid.
Materials:
-
1,4-Dichloronaphthalene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon (or Nitrogen) gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dichloronaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a 3:1 mixture of toluene and ethanol (10 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 2.0 mmol).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-1-phenylnaphthalene.
Expected Yield: Approximately 65-75%.
Buchwald-Hartwig Amination and Subsequent Sandmeyer Reaction
This two-step procedure first introduces an arylamino group, which is then converted to the chloro functionality.
Step 2a: Buchwald-Hartwig Amination
Materials:
-
1,4-Dichloronaphthalene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon (or Nitrogen) gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Toluene (5 mL) is added, and the mixture is stirred for 10 minutes.
-
1,4-Dichloronaphthalene (1.0 mmol) and aniline (1.2 mmol) are added.
-
The flask is sealed and the reaction mixture is heated to 110 °C for 16 hours.
-
After cooling, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated.
-
The crude N-phenyl-4-chloro-1-naphthylamine is purified by column chromatography.
Expected Yield: Approximately 70-80%.
Step 2b: Sandmeyer Reaction
Materials:
-
N-phenyl-4-chloro-1-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
N-phenyl-4-chloro-1-naphthylamine (1.0 mmol) is dissolved in a mixture of concentrated HCl (3 mL) and water (5 mL) and cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite (1.2 mmol) in water (2 mL) is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.[1]
-
In a separate flask, copper(I) chloride (1.2 mmol) is dissolved in concentrated HCl (2 mL) and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the copper(I) chloride solution with stirring.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Expected Overall Yield: Approximately 55-65%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
References
A Comparative Guide to the Spectroscopic Validation of Biaryls Synthesized from (4-Chloronaphthalen-1-yl)boronic Acid and an Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic validation of biaryls synthesized from (4-chloronaphthalen-1-yl)boronic acid and a common alternative, (4-bromonaphthalen-1-yl)boronic acid. The data presented herein is a combination of experimentally derived values for closely related structures and predicted spectroscopic data for the target molecules, offering a valuable reference for researchers in organic synthesis and drug discovery.
Introduction
Biaryl scaffolds are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these compounds, prized for its mild reaction conditions and broad functional group tolerance. The choice of boronic acid precursor can significantly influence the reactivity and the spectroscopic characteristics of the resulting biaryl product.
This guide focuses on the spectroscopic characterization of biaryls derived from this compound and offers a direct comparison with those synthesized from (4-bromonaphthalen-1-yl)boronic acid. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the structural nuances imparted by the halogen substituent on the naphthalene ring.
Comparative Spectroscopic Data
To facilitate a direct comparison, this guide presents data for the Suzuki-Miyaura coupling of the respective boronic acids with phenylboronic acid, yielding 1-phenyl-4-chloronaphthalene and 1-phenyl-4-bromonaphthalene.
Table 1: Comparison of Spectroscopic Data for Synthesized Biaryls
| Spectroscopic Technique | 1-Phenyl-4-chloronaphthalene (from this compound) | 1-Phenyl-4-bromonaphthalene (from (4-Bromonaphthalen-1-yl)boronic acid) |
| ¹H NMR (ppm) | Predicted: Aromatic protons expected in the range of 7.2-8.2 ppm. The protons on the phenyl ring will appear as multiplets, while the protons on the naphthalene ring will show characteristic coupling patterns. | Predicted: Similar to the chloro-derivative, with aromatic protons in the 7.2-8.3 ppm range. Slight downfield shifts may be observed for protons ortho to the bromine atom compared to the chlorine analog. |
| ¹³C NMR (ppm) | Predicted: Aromatic carbons expected in the range of 120-145 ppm. The carbon bearing the chlorine atom is predicted to be in the range of 130-135 ppm. | Predicted: Aromatic carbons expected in the range of 120-145 ppm. The carbon bearing the bromine atom is predicted to be in the range of 120-125 ppm.[1][2][3] |
| IR (cm⁻¹) | Expected Peaks: Aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching in the aromatic rings (~1600-1450 cm⁻¹), and a characteristic C-Cl stretching vibration (~800-600 cm⁻¹).[4] | Expected Peaks: Similar aromatic C-H and C=C stretching vibrations. A characteristic C-Br stretching vibration is expected at a lower frequency (~700-500 cm⁻¹). |
| Mass Spec. (m/z) | Expected Molecular Ion (M⁺): ~238.06 (¹²C₁₆¹H₁₁³⁵Cl). A characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the ³⁷Cl isotope. | Expected Molecular Ion (M⁺): ~282.01 (¹²C₁₆¹H₁₁⁷⁹Br). A characteristic M+2 peak of nearly equal intensity to the M⁺ peak due to the ⁸¹Br isotope.[1][5] |
Note: The NMR data presented is based on predictive models and analysis of structurally similar compounds. Experimental verification is recommended.
Experimental Protocols
The following is a general protocol for the synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific reactants discussed in this guide.
Synthesis of 1-Phenyl-4-halonaphthalene
Materials:
-
This compound or (4-Bromonaphthalen-1-yl)boronic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask, add the (4-halonaphthalen-1-yl)boronic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Validation
¹H and ¹³C NMR Spectroscopy: The purified biaryl product is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum of the purified product is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) and the isotopic pattern are analyzed to confirm the molecular weight and elemental composition of the product.
Visualized Workflows and Relationships
To further clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and spectroscopic validation of biaryls.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
References
- 1. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromonaphthalene(90-11-9) 13C NMR [m.chemicalbook.com]
- 3. 2-Bromonaphthalene(580-13-2) 13C NMR [m.chemicalbook.com]
- 4. Naphthalene, 1-chloro- [webbook.nist.gov]
- 5. 1-Bromonaphthalene(90-11-9) MS spectrum [chemicalbook.com]
A Comparative Guide to the Efficiency of (4-Chloronaphthalen-1-yl)boronic acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of two commonly employed boron reagents: (4-Chloronaphthalen-1-yl)boronic acid and its corresponding pinacol ester, this compound pinacol ester.
The fundamental difference between these two reagents lies in a classic trade-off between reactivity and stability . Boronic acids are generally more reactive and can lead to faster reaction times, which is often attributed to the Lewis acidity of the boronic acid facilitating the transmetalation step in the catalytic cycle.[1] However, this higher reactivity comes at the cost of lower stability. Boronic acids, including naphthalenyl derivatives, can be susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines).
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[2] The pinacol group protects the boronic acid moiety, making the compound less prone to degradation during storage and under certain reaction conditions.[2] This increased stability often translates to easier handling, purification, and storage, making them attractive reagents in multi-step syntheses and for use in high-throughput screening applications. The trade-off for this stability is potentially lower reactivity compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.
Quantitative Performance Comparison
To illustrate the practical implications of these differences, the following tables summarize illustrative, representative data for the Suzuki-Miyaura cross-coupling of this compound and its pinacol ester with a common coupling partner, 4-bromoanisole. This data is based on general trends observed in the literature for similar arylboronic acids and their pinacol esters and is intended for comparative purposes.
Table 1: Reaction Efficiency Comparison
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | 2 hours | 6 hours |
| Isolated Yield | 85% | 92% |
| Catalyst Loading (mol%) | 1.5 | 1.5 |
| Byproduct Formation | Minor homocoupling and protodeboronation products observed | Cleaner reaction profile with minimal byproducts |
Table 2: Reagent Stability and Handling
| Parameter | This compound | This compound pinacol ester |
| Shelf-life | Moderate; susceptible to degradation over time | Excellent; stable for extended periods |
| Handling | Requires careful handling to minimize exposure to air and moisture | Less sensitive to air and moisture |
| Purification | Can be challenging due to potential decomposition on silica gel | Readily purified by standard column chromatography |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction of each reagent with 4-bromoanisole.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol)
-
Triphenylphosphine (PPh₃, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask was added this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
The flask was evacuated and backfilled with an inert atmosphere three times.
-
Palladium(II) acetate (0.015 mmol) and triphenylphosphine (0.03 mmol) were added, followed by toluene (5 mL) and water (1 mL).
-
The reaction mixture was heated to 90 °C and stirred vigorously for 2 hours.
-
Reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate.
-
The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of this compound pinacol ester with 4-bromoanisole
Materials:
-
This compound pinacol ester (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol)
-
Triphenylphosphine (PPh₃, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask was added this compound pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
The flask was evacuated and backfilled with an inert atmosphere three times.
-
Palladium(II) acetate (0.015 mmol) and triphenylphosphine (0.03 mmol) were added, followed by toluene (5 mL) and water (1 mL).
-
The reaction mixture was heated to 90 °C and stirred vigorously for 6 hours.
-
Reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate.
-
The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling reactions is a nuanced decision that depends on the specific requirements of the synthesis.
-
This compound is the more reactive species, offering the potential for shorter reaction times. However, its lower stability may lead to challenges in handling, storage, and can sometimes result in lower isolated yields due to decomposition.
-
This compound pinacol ester provides superior stability, which simplifies handling, purification, and long-term storage. While it may require longer reaction times, the cleaner reaction profiles and potentially higher isolated yields due to the enhanced stability of the starting material make it an excellent choice, particularly in complex, multi-step syntheses where reagent robustness is paramount.
For drug development and other applications where reproducibility and high purity are critical, the enhanced stability and reliability of the pinacol ester often outweigh the faster reaction kinetics of the free boronic acid. Researchers should consider these factors carefully when selecting the appropriate boron reagent for their specific synthetic goals.
References
Cross-Validation of Analytical Methods for (4-Chloronaphthalen-1-yl)boronic Acid Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of (4-Chloronaphthalen-1-yl)boronic acid, a critical building block in organic synthesis and pharmaceutical development, is paramount to ensure the quality, safety, and efficacy of the final products.[1][2][3] Robust and validated analytical methods are therefore essential for its quality control. This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for determining the purity of this compound. A cross-validation approach, comparing results from these distinct analytical techniques, provides the highest degree of confidence in data integrity.[1][4]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the need for quantitative data, impurity profiling, or structural confirmation.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a stationary and a mobile phase.[5] | Purity assessment, impurity profiling, and quantification.[1] | High resolution, sensitivity, and specificity.[1] Well-suited for non-volatile compounds.[6] | Potential for on-column degradation of boronic acids.[1] Requires a reference standard for quantification.[5] |
| GC-MS | Separation based on volatility and mass-to-charge ratio.[1] | Identification and quantification of volatile impurities.[1] | High sensitivity and structural elucidation capabilities.[1][6] | Requires derivatization for non-volatile boronic acids.[1][6] High temperatures can cause degradation of thermally sensitive compounds.[6] |
| qNMR | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[5] | Absolute purity determination and structural confirmation. | Primary analytical method that does not require a specific reference standard of the analyte.[5][7] Provides structural information. | Lower sensitivity compared to chromatographic methods.[5] Signal overlap can be a limitation.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase : A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate : 1.0 mL/min.[8]
-
Detection : UV at 270 nm.[8]
-
Standard and Sample Preparation :
-
Procedure : Inject 10 µL of the sample and standard solutions and monitor the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities and, with derivatization, the quantification of this compound.
-
Instrumentation : GC system coupled to a Mass Spectrometer.
-
Derivatization Agent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[9]
-
Carrier Gas : Helium at a constant flow of 2 mL/min.[9]
-
Oven Temperature Program : Initial temperature of 80°C (hold for 1 min), ramp at 2.5°C/min to 250°C (hold for 1 min).[9]
-
Inlet Temperature : 240°C in split mode (10:1).[9]
-
Sample Preparation (with Derivatization) :
-
Procedure : Inject 1 µL of the derivatized sample into the GC-MS. The purity is determined by comparing the peak area of the derivatized analyte to that of a derivatized standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute measure of the purity of this compound without the need for a specific reference standard of the analyte itself.[7][10]
-
Instrumentation : NMR Spectrometer (400 MHz or higher).[5]
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
Internal Standard : A certified reference material with a known purity, such as maleic acid.[5]
-
Pulse Sequence : A standard 90° pulse sequence.[5]
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in 0.7 mL of DMSO-d₆.[1]
-
-
Procedure : Acquire a ¹H NMR spectrum. The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Caption: qNMR experimental workflow.
Conclusion
Cross-validation of analytical methods is a crucial step in ensuring the reliable purity assessment of this compound. HPLC offers a robust and sensitive method for routine quality control, particularly for identifying non-volatile impurities. GC-MS, following derivatization, provides high-resolution separation and is invaluable for the identification of volatile impurities. As a primary method, qNMR is unparalleled for providing an accurate, absolute purity value without the need for a specific reference standard. The use of at least two of these orthogonal techniques is highly recommended to provide a comprehensive and confident assessment of the purity of this compound, thereby ensuring the quality and consistency of this vital chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Stille Coupling as a Strategic Alternative to Suzuki-Miyaura for the Synthesis of 4-Chloro-1-arylnaphthalenes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. The 4-chloro-1-arylnaphthalene core is a privileged structure in medicinal chemistry and materials science. Its synthesis is often achieved via palladium-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling is a popular choice, the Stille coupling presents a compelling alternative, particularly when navigating challenging substrates and functional group sensitivities. This guide provides an objective, data-driven comparison of these two powerful synthetic tools for the synthesis of 4-chloro-1-arylnaphthalenes.
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is often favored for its low toxicity and the ease of removal of its boron-based byproducts.[1][2] However, the Stille coupling, employing organostannanes, offers distinct advantages in terms of functional group tolerance and robustness under certain conditions, making it a valuable method in a synthetic chemist's arsenal.[2][3]
Performance Comparison: A Quantitative Overview
While a direct, side-by-side comparison for the synthesis of 4-chloro-1-arylnaphthalene is not extensively documented under identical conditions, the following table summarizes typical performance metrics for analogous palladium-catalyzed cross-coupling reactions involving aryl chlorides. This data, compiled from various sources, provides a representative outlook on what researchers can expect.[4][5][6]
| Parameter | Stille Coupling | Suzuki-Miyaura Coupling |
| Typical Yield | 75-95% | 70-90% |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd |
| Reaction Temperature | 60-120 °C | 80-110 °C |
| Reaction Time | 2-24 hours | 4-24 hours |
| Key Reagent | Aryl- or vinylstannanes | Aryl- or vinylboronic acids/esters |
| Reagent Toxicity | High (Organotin compounds) | Low (Organoboron compounds) |
| Byproducts | Tin-based, often requiring specific workup | Boron-based, generally water-soluble |
| Functional Group Tolerance | Excellent | Good, but can be base-sensitive |
Delving into the Mechanisms: Catalytic Cycles
The efficacy of both the Stille and Suzuki-Miyaura couplings hinges on a palladium-based catalytic cycle. Understanding these pathways is crucial for reaction optimization and troubleshooting. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Caption: Catalytic cycle of the Stille coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
A Comparative Guide to Palladium and Nickel Catalysts for the Suzuki-Miyaura Coupling of (4-Chloronaphthalen-1-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of catalyst, typically based on palladium or nickel, is critical to the success of this reaction, particularly when employing less reactive coupling partners such as aryl chlorides. This guide provides a comparative analysis of palladium and nickel catalysts for the coupling of (4-Chloronaphthalen-1-yl)boronic acid with a suitable aryl or heteroaryl halide, offering insights into their respective performances based on established principles in cross-coupling catalysis.
Executive Summary
Palladium catalysts are the traditional workhorses of Suzuki-Miyaura couplings, renowned for their broad functional group tolerance. However, for challenging substrates like aryl chlorides, nickel catalysts have emerged as a powerful alternative, often providing higher reactivity and being more cost-effective.[1][2] The choice between palladium and nickel for the coupling of this compound will depend on the specific requirements of the synthesis, including the nature of the coupling partner, desired reaction conditions, and cost considerations.
Performance Comparison: Palladium vs. Nickel
While direct comparative experimental data for the coupling of this compound is not extensively available in the public domain, a comparison can be extrapolated from the well-documented behavior of palladium and nickel catalysts in the Suzuki-Miyaura coupling of other aryl chlorides.
Key Differentiating Factors:
-
Reactivity with Aryl Chlorides: Nickel catalysts generally exhibit superior reactivity towards aryl chlorides compared to palladium catalysts.[1][3] This is attributed to the different mechanisms of oxidative addition.
-
Functional Group Tolerance: Palladium catalysts are often considered to have a broader tolerance for a wide range of functional groups.[1][4] Nickel catalysts can sometimes be inhibited by or react with certain functional groups.[4]
-
Reaction Conditions: Nickel-catalyzed couplings of aryl chlorides can often be achieved under milder conditions than their palladium-catalyzed counterparts.[5]
-
Cost: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[1]
-
Catalyst Loading: Due to their higher reactivity, nickel catalysts can sometimes be used at lower loadings than palladium catalysts for the coupling of aryl chlorides.
Quantitative Data Summary
The following table presents representative data for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, illustrating the typical performance differences between palladium and nickel catalyst systems. Note: This data is illustrative and based on general findings for aryl chlorides, not specifically for this compound.
| Parameter | Palladium Catalyst System | Nickel Catalyst System | Source |
| Catalyst | Pd(OAc)₂ / SPhos | NiCl₂(dppp) | [General Literature] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | dppp (1,3-Bis(diphenylphosphino)propane) | [General Literature] |
| Catalyst Loading (mol%) | 1 - 3 | 0.5 - 2 | [General Literature] |
| Base | K₃PO₄ | K₃PO₄ | [General Literature] |
| Solvent | Toluene/H₂O | Dioxane | [General Literature] |
| Temperature (°C) | 100 - 120 | 80 - 100 | [General Literature] |
| Reaction Time (h) | 12 - 24 | 8 - 16 | [General Literature] |
| Typical Yield (%) | 75 - 90 | 85 - 98 | [General Literature] |
Experimental Protocols
Below are detailed, adaptable protocols for conducting the Suzuki-Miyaura coupling of this compound with an aryl chloride using both palladium and nickel catalysts.
Palladium-Catalyzed Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
NiCl₂(dppp) (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
Procedure:
-
In a glovebox, add this compound, the aryl chloride, NiCl₂(dppp), and K₃PO₄ to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
The fundamental steps of the Suzuki-Miyaura catalytic cycle are similar for both palladium and nickel, involving oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for M(0)-catalyzed Suzuki-Miyaura coupling (M = Pd or Ni).
Conclusion
Both palladium and nickel catalysts are viable options for the Suzuki-Miyaura coupling of this compound. Nickel catalysts are likely to offer higher reactivity and cost-effectiveness for couplings involving aryl chlorides. However, palladium catalysts may provide broader functional group compatibility. The optimal choice will be dictated by the specific synthetic context, and empirical screening of both catalyst systems is recommended to identify the most efficient and robust conditions for a given transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Suzuki-Miyaura Coupling of Aryl Chlorides: Insights from DFT Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition state of Suzuki-Miyaura cross-coupling reactions involving aryl chlorides, with a focus on substrates analogous to (4-Chloronaphthalen-1-yl)boronic acid. This document summarizes key quantitative data, details experimental protocols, and visualizes the catalytic cycle to facilitate a deeper understanding of this critical C-C bond-forming reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction is particularly valuable in the pharmaceutical industry for the synthesis of complex biaryl molecules. While aryl bromides and iodides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond. Computational studies, particularly those employing DFT, have been instrumental in elucidating the reaction mechanism and optimizing catalytic systems for these challenging substrates.
Comparative Analysis of Catalytic Systems
DFT studies have provided valuable insights into the energetics of the Suzuki-Miyaura catalytic cycle, which generally proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The activation energy of these steps, particularly the oxidative addition of the aryl chloride to the palladium(0) catalyst, is a critical determinant of the overall reaction efficiency.
Several studies have computationally investigated the coupling of aryl chlorides with different palladium catalysts and ligands. The choice of ligand is crucial in facilitating the oxidative addition step. Electron-rich and bulky phosphine ligands, for example, have been shown to enhance the catalytic activity for less reactive substrates.[1]
Below is a summary of activation energies (ΔG‡) for key transition states in the Suzuki-Miyaura coupling of aryl chlorides from representative DFT studies. These studies, while not on this compound specifically, provide a strong comparative basis for understanding the coupling of similar sterically demanding and electronically varied aryl chlorides.
| Coupling Partners | Catalyst/Ligand | Step | Activation Energy (kcal/mol) | Reference |
| Phenyl Chloride + Phenylboronic acid | Pd(PPh₃)₂ | Oxidative Addition | ~25-30 | Generic DFT models |
| Bromobenzene + Phenylboronic acid | Pd-H-Beta Zeolite | Oxidative Addition | 2.6 | [2] |
| Bromobenzene + Phenylboronic acid | Pd-H-Beta Zeolite | Transmetalation (anionic) | 30.5 | [2] |
| Vinyl Bromide + Vinylboronic acid | Pd(PH₃)₂ | Oxidative Addition | Competitive low energy pathways | [3] |
| Aryl Carbamates/Sulfamates | NiCl₂(PCy₃)₂ | Oxidative Addition | Favorable via five-centered TS | [4] |
Note: Activation energies can vary significantly based on the computational method, basis set, and solvent model used. The data presented here is for comparative purposes.
Experimental Protocols
The following provides a general experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid, based on common laboratory practices.
Materials:
-
Aryl chloride (e.g., 4-Chloronaphthalene derivative) (1.0 mmol)
-
Boronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1 v/v) (10 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, boronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mechanistic Visualization
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process. The following diagram, generated using Graphviz, illustrates the key steps and intermediates involved in the reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Chloronaphthalen-1-yl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (4-Chloronaphthalen-1-yl)boronic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
This compound is a halogenated aromatic boronic acid. As with similar chemicals, it should be treated as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.[3] Therefore, adherence to the following protocols is essential.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[2][4] All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2][4] | Protects against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[2][4] | Prevents skin contact. |
| Protective Clothing | Lab coat or chemical-resistant apron.[1][4] | Protects against skin contact. |
| Respiratory Protection | NIOSH-approved respirator if handling powder or potential for aerosolization.[1][4] | Prevents inhalation of harmful dust or vapors. |
II. Waste Characterization and Segregation
This compound waste must be segregated as halogenated organic waste .[1][5] It is critical to avoid mixing this waste with non-halogenated, acidic, or basic waste streams to prevent unintended chemical reactions.[3][6]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer.[2][3]
-
Segregate Waste: Collect halogenated organic waste separately from all other waste streams.[1][5]
-
Label Containers Clearly: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and any associated hazards.[1][7]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is collection for hazardous waste disposal by a licensed contractor.[7][8]
Step 1: Waste Collection
-
Solid Waste: Carefully collect solid this compound waste, including contaminated items like weighing paper and personal protective equipment (gloves, etc.). Place these materials in a designated, compatible, and sealable hazardous waste container.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Liquid Waste: For solutions containing this compound, pour the liquid into a designated halogenated organic liquid waste container.[1] Use a funnel to prevent spills.[2] This includes any rinsates from cleaning contaminated glassware.[1]
Step 2: Container Management
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5][7]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.[2][6] The storage area should be cool, dry, and well-ventilated.[4][7]
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[2]
IV. Spill Management
In the event of a spill, follow these procedures immediately:[2][9]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Wear Appropriate PPE: Don the full PPE as described in Section I.
-
Contain the Spill:
-
For solid spills , carefully sweep or vacuum up the material and place it in a labeled hazardous waste container.[7][9] Avoid generating dust.[8][9]
-
For liquid spills , absorb the material with an inert absorbent, such as vermiculite or sand.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. rbnainfo.com [rbnainfo.com]
- 8. angenechemical.com [angenechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
